Methyl 3-oxocyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41335. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCFXSELRVRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285311 | |
| Record name | Methyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32811-75-9 | |
| Record name | 32811-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41335 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-oxocyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-cyclopentanecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
methyl 3-oxocyclopentanecarboxylate chemical structure
An In-depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate: Structure, Synthesis, and Application
This guide provides an in-depth exploration of this compound (CAS No: 32811-75-9), a pivotal intermediate in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document elucidates the compound's structural characteristics, spectroscopic signature, synthesis protocols, and its versatile reactivity. Our focus is on the underlying chemical principles and practical methodologies that underscore its utility as a valuable molecular building block.
Introduction: A Versatile Keto-Ester in Synthesis
This compound is a bifunctional organic compound featuring a five-membered ring functionalized with both a ketone and a methyl ester group.[1][2] This unique structural arrangement makes it a highly versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][3] Its ability to undergo selective transformations at either the ketone or ester moiety allows for the strategic construction of intricate molecular architectures, including the introduction of specific stereocenters, which is critical for the efficacy and safety of active pharmaceutical ingredients (APIs).[1][3]
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure and properties is fundamental to its application.
IUPAC Name: methyl 3-oxocyclopentane-1-carboxylate[4] CAS Number: 32811-75-9 Molecular Formula: C₇H₁₀O₃[4] Molecular Weight: 142.15 g/mol [4]
The compound exists as a colorless to slightly yellow liquid at room temperature.[5] Its chirality at the C1 position means it can exist as enantiomers, and the availability of enantiomerically pure forms, such as (R)-methyl 3-oxocyclopentanecarboxylate, is invaluable for asymmetric synthesis.[3][4]
Caption: 2D Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Liquid | [5] |
| Boiling Point | 209.7 °C at 760 mmHg | |
| Flash Point | 84.0 °C |
| InChI Key | KTGCFXSELRVRFH-UHFFFAOYSA-N | |
Spectroscopic Characterization
Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following data serve as a reference for laboratory validation.
Table 2: Spectroscopic Data Summary
| Technique | Key Signals / Peaks | Interpretation | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H) | -OCH₃ (singlet), -CH-CO₂Me (methine), Ring -CH₂- protons | [5] |
| IR (liquid) | νₘₐₓ: 1730-1740 cm⁻¹ | Overlapping C=O stretches from ketone and ester functionalities | [6] |
| Mass Spec (LC-MS) | [M+H]⁺ = 142.06 (calculated) | Protonated molecular ion peak, confirming the molecular weight |[5] |
Synthesis Protocols: A Practical Guide
The synthesis of this compound is most commonly achieved via Fischer esterification of the corresponding carboxylic acid. This method is reliable, scalable, and utilizes readily available reagents.
Protocol 1: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid
This protocol describes the acid-catalyzed esterification of 3-oxocyclopentanecarboxylic acid using methanol.[5][7] The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-oxocyclopentane-1-carboxylic acid (1.0 eq.) in methanol (approx. 10 mL per gram of acid).[5]
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a precautionary step to control the exothermic reaction upon adding the strong acid catalyst.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (a catalytic amount, e.g., 0.02 eq.) to the cooled solution.[5]
-
Reaction: Heat the reaction mixture to 80 °C (reflux) and maintain for 1-6 hours.[5][7] The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.[7]
-
Workup - Quenching & Extraction: Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining carboxylic acid.[7] Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).[7]
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the final product, this compound, typically as a colorless liquid with yields reported between 81-91%.[5][7]
Caption: Experimental workflow for Fischer Esterification.
Contextual Synthesis: The Dieckmann Condensation
While not a direct synthesis of the 3-oxo isomer, the Dieckmann condensation is a cornerstone reaction for forming five- and six-membered cyclic β-keto esters and is essential knowledge in this area of chemistry.[8][9] It is an intramolecular Claisen condensation of a diester.[10] For instance, dimethyl adipate cyclizes in the presence of a base like sodium methoxide to form methyl 2-oxocyclopentane-1-carboxylate.
The mechanism involves the deprotonation of an α-carbon to form an enolate, which then attacks the other ester carbonyl group intramolecularly.[8][9]
Caption: Conceptual overview of the Dieckmann Condensation.
Reactivity and Synthetic Applications
The dual functionality of this compound is the source of its synthetic power.[1][2]
Reduction of the Ketone
A primary application of this intermediate is its reduction to methyl 3-hydroxycyclopentanecarboxylate, a precursor for various other compounds.[5][7] The ketone can be selectively reduced in the presence of the ester using a mild reducing agent like sodium borohydride (NaBH₄).
Protocol 2: Sodium Borohydride Reduction
-
Dissolution: Dissolve this compound (1.0 eq.) in methanol and cool the solution to 0 °C.[7]
-
Reagent Addition: Add sodium borohydride (1.0 eq.) portion-wise to the solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes.[7]
-
Quenching: Carefully quench the reaction by adding acetic acid until effervescence ceases.
-
Isolation: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired alcohol.[7]
This transformation is crucial for synthesizing compounds with glutaminase inhibitory activity, highlighting its relevance in drug discovery.[5][7]
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. This compound should be handled in a well-ventilated area or fume hood.
Table 3: Hazard and Safety Information
| Hazard Class | Precautionary Statements |
|---|---|
| Combustible Liquid | Keep away from heat, sparks, and open flames.[11] |
| Irritant | May cause eye and skin irritation.[12] |
| Handling | Wear protective gloves, clothing, and eye/face protection.[13] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place.[12] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its properties and reaction protocols, as detailed in this guide, empowers scientists to leverage its full potential in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. guidechem.com [guidechem.com]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. fishersci.com [fishersci.com]
Introduction: The Strategic Value of a Bifunctional Scaffold
An In-Depth Technical Guide to Methyl 3-Oxocyclopentanecarboxylate (CAS 32811-75-9) for Advanced Synthesis
Executive Summary: this compound is a pivotal bifunctional building block in modern organic synthesis. Its cyclopentanone framework, combined with a reactive β-ketoester moiety, offers a versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthesis, chemical properties, reactivity, and critical applications in pharmaceutical development. Detailed experimental protocols, mechanistic insights, and strategic considerations are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.
This compound (CAS 32811-75-9) is a cyclic β-ketoester that has emerged as a cornerstone intermediate in the synthesis of high-value chemical entities.[1] Its structure is deceptively simple, yet it contains two key functional groups—a ketone and a methyl ester—positioned in a 1,3-relationship on a five-membered ring. This arrangement is not merely incidental; it is the source of the molecule's profound synthetic utility. The ketone provides a site for nucleophilic attack and elaboration, while the ester and the adjacent α-protons allow for a host of enolate-based transformations.[1]
This dual functionality makes it a particularly powerful precursor for creating stereochemically rich and complex molecules, most notably in the pharmaceutical industry. It serves as a critical starting material for the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, and has been employed in the development of novel therapeutics, including glutaminase inhibitors for oncology.[2][3] This guide serves as a senior-level technical resource, moving beyond simple properties to explore the causality behind its synthesis and the strategic application of its inherent reactivity.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in a laboratory setting.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 32811-75-9 | [2] |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 130-140 °C (at 10 Torr) | [2] |
| Density | ~1.157 g/cm³ (Predicted) | [2] |
| Refractive Index | ~1.4565 (at 23 °C) | [2] |
| SMILES | COC(=O)C1CCC(=O)C1 | [4] |
| InChIKey | KTGCFXSELRVRFH-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The spectroscopic signature of this compound is defined by its constituent functional groups. The following data are representative for structural confirmation.
| Spectroscopy | Key Features and Assignments |
| ¹H NMR | (400 MHz, CDCl₃): δ 3.73 (s, 3H, -OCH₃), 3.17-3.09 (m, 1H, -CH(C=O)O), 2.55-2.24 (m, 4H, -CH₂C(=O)CH₂-), 2.21-2.04 (m, 2H, -CH₂- adjacent to methine)[2] |
| ¹³C NMR | Predicted values based on functional groups: δ ~215 (C=O, ketone), δ ~173 (C=O, ester), δ ~52 (-OCH₃), δ ~45 (-CH₂-), δ ~38 (-CH-), δ ~25 (-CH₂-) |
| Infrared (IR) | Characteristic absorptions: ~1750-1735 cm⁻¹ (C=O stretch, ester), ~1720-1700 cm⁻¹ (C=O stretch, ketone), ~1200 cm⁻¹ (C-O stretch, ester) |
| Mass Spectrometry | Calculated Exact Mass: 142.062994177 Da[4]. Expected [M+H]⁺: 143.0703. A reported LC-MS analysis showed a measured value for [M+H₂O]⁺ of 159.96.[2] |
Synthesis of this compound
Two principal and robust synthetic routes are commonly employed for the preparation of this key intermediate: the acid-catalyzed Fischer esterification of the corresponding carboxylic acid and the intramolecular Dieckmann condensation of a linear diester.
Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid
This is a direct and high-yielding method starting from the commercially available 3-oxocyclopentanecarboxylic acid. The reaction is an equilibrium process driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.
Causality: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. This activation allows the weakly nucleophilic methanol to attack, initiating the esterification process. The removal of water, or the use of excess alcohol, shifts the equilibrium towards the product according to Le Châtelier's principle.
Caption: Fischer Esterification Workflow.
Detailed Experimental Protocol: [2][5]
-
Reaction Setup: Dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise with continuous stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After confirming the complete consumption of the starting material, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Quench the residue by adding water (100 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic phases and wash sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid, followed by distilled water (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless liquid (typical yield: 90-95%).
Dieckmann Condensation of Dimethyl Adipate
The Dieckmann condensation is an intramolecular Claisen condensation that provides access to the cyclopentanone ring system from an acyclic precursor, dimethyl adipate.[5] This method forms the isomeric methyl 2-oxocyclopentanecarboxylate, which can serve as a precursor or provides a foundational understanding of cyclopentanone synthesis.
Causality: A strong base, such as sodium methoxide, deprotonates the α-carbon of one ester group to form a nucleophilic enolate. This enolate then undergoes an intramolecular nucleophilic acyl substitution, attacking the carbonyl carbon of the second ester group. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-ketoester. The final deprotonation of the acidic α-proton between the two carbonyls drives the reaction to completion. An acidic workup is required to reprotonate this position and yield the final product.
Caption: Dieckmann Condensation Mechanism.
Representative Experimental Protocol: [6][7]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add dry toluene (950 mL) and sodium ethoxide (132 g).
-
Reagent Addition: Add diethyl adipate (300 g) to the stirred suspension.
-
Reaction Execution: Heat the mixture to reflux. The reaction will generate ethanol as a byproduct, which can be removed by distillation to drive the reaction forward.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to approximately 30 °C. Carefully neutralize the reaction by adding 30% hydrochloric acid until the mixture is acidic.
-
Extraction and Isolation: Separate the organic phase. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation to yield the β-ketoester.
Chemical Reactivity and Synthetic Transformations
The synthetic power of this compound lies in the selective manipulation of its two functional groups.
Reduction of the Ketone Moiety
The reduction of the ketone to a secondary alcohol is a common and critical transformation, often serving as the first step in the synthesis of prostaglandins. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.
Causality: Hydride reagents like sodium borohydride (NaBH₄) deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of a mild reagent like NaBH₄ is crucial as it selectively reduces the ketone without affecting the less reactive ester group. The direction of hydride attack (from the top or bottom face of the cyclopentanone ring relative to the ester group) determines the diastereomeric ratio (cis/trans) of the resulting alcohol. Bulky reducing agents tend to favor attack from the less sterically hindered face, leading to higher diastereoselectivity.
Caption: Workflow for Ketone Reduction.
Detailed Experimental Protocol: [2]
-
Reaction Setup: Dissolve this compound (1.0 g, 7.0 mmol) in methanol (10 mL) in a flask and cool to 0 °C.
-
Reagent Addition: Add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Execution: Continue stirring at 0 °C for 30 minutes.
-
Work-up: Quench the reaction by the slow addition of glacial acetic acid until gas evolution ceases. Remove the solvent under reduced pressure.
-
Extraction and Isolation: Dissolve the residue in ethyl acetate, wash with water and saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, methyl 3-hydroxycyclopentanecarboxylate. The cis/trans ratio can be determined by ¹H NMR or GC analysis.
Alkylation of the Enolate
The protons α to the ketone are acidic and can be removed by a strong, non-nucleophilic base to form an enolate. This enolate can then be alkylated by treatment with an electrophile, such as an alkyl halide, allowing for the introduction of carbon substituents at the C2 or C4 positions.
Causality: The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures kinetically deprotonates the less substituted α-carbon (C4), leading to the kinetic enolate.[8] This regioselectivity is crucial for controlled synthesis. The resulting enolate is a potent carbon nucleophile that readily participates in Sₙ2 reactions with primary alkyl halides.
Detailed Experimental Protocol (Representative): [8][9]
-
Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, prepare a solution of LDA in dry THF. Cool the solution to -78 °C. Add a solution of this compound in dry THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for several hours or until TLC indicates completion.
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting product, methyl 2-methyl-5-oxocyclopentanecarboxylate, by column chromatography.
Applications in Pharmaceutical Research and Development
The structural motifs accessible from this compound are prevalent in numerous biologically active molecules.
Keystone Intermediate in Prostaglandin Synthesis
Perhaps the most significant application of this scaffold is in the synthesis of prostaglandins. The cyclopentane core of this compound is the central structural unit of these hormones. Through a series of stereocontrolled transformations including reduction, protection, and side-chain introduction, it serves as a precursor to the famed Corey lactone , a versatile intermediate from which numerous prostaglandins (like PGE₁ and PGF₂α) can be synthesized.[3]
Caption: Synthetic route from the core scaffold to Prostaglandins.
Building Block for Glutaminase Inhibitors
Recent drug discovery efforts have identified the enzyme glutaminase (GLS) as a key target in cancer metabolism. The cyclopentane ring system is a core feature of potent GLS inhibitors like CB-839. This compound and its derivatives are used to construct the central heterocyclic scaffold of these inhibitors, demonstrating the compound's continued relevance in modern medicinal chemistry.[2]
Handling, Storage, and Safety
This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is reported to be an irritant and may cause serious eye damage.[2]
-
Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage), H411 (Toxic to aquatic life with long-lasting effects).[2]
-
Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
References
- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 6. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data of Methyl 3-Oxocyclopentanecarboxylate: A Technical Guide
Introduction: The Versatile Core of Synthesis
Methyl 3-oxocyclopentanecarboxylate (CAS No. 32811-75-9) is a bifunctional organic molecule that serves as a pivotal intermediate in the synthesis of a wide array of complex chemical entities.[1] Its structure, a five-membered ring featuring both a ketone and a methyl ester, offers two distinct points of reactivity, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This compound is a key precursor for synthesizing derivatives like 3-hydroxycyclopentanecarboxylates and various heterocyclic compounds, some of which have shown potential as glutaminase inhibitors.[1]
This guide provides an in-depth analysis of the core spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—used to characterize and confirm the identity and purity of this compound. The causality behind spectral features is explained to provide field-proven insights for professionals in drug development and chemical research.
References
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxocyclopentanecarboxylate is a versatile synthetic intermediate in pharmaceutical development, notably in the synthesis of various heterocyclic compounds.[1][2] A thorough understanding of its structural features is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, offering insights into chemical shifts, coupling patterns, and the underlying structural rationale.
Molecular Structure and Proton Environments
The structure of this compound (C₇H₁₀O₃) contains a five-membered ring with a ketone at the 3-position and a methyl ester at the 1-position. This arrangement gives rise to several distinct proton environments, which are key to interpreting its ¹H NMR spectrum. The presence of a chiral center at the C1 position renders the geminal protons on the C2 and C5 positions diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.[3][4]
Deciphering the ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals characteristic signals corresponding to the different proton groups in the molecule.[1][5]
Chemical Shift (δ) Assignments
The chemical shift of a proton is influenced by its local electronic environment. Electronegative atoms, such as oxygen, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).[6]
-
Methyl Protons (-OCH₃): A sharp singlet is observed around δ 3.73 ppm .[1] This signal corresponds to the three equivalent protons of the methyl ester group. Its downfield position is due to the deshielding effect of the adjacent oxygen atom.
-
Methine Proton (H1): A multiplet appears in the range of δ 3.09-3.17 ppm .[1] This signal is assigned to the single proton at the C1 position, which is deshielded by the adjacent ester group.
-
Methylene Protons (H2, H4, H5): The remaining six protons on the cyclopentanone ring appear as a complex series of multiplets between δ 2.04 and 2.55 ppm .[1][5] The protons on the carbon alpha to the ketone (C2 and C4) are expected to be the most downfield within this region due to the electron-withdrawing nature of the carbonyl group. The diastereotopic nature of the protons on C2 and C5 further complicates this region, leading to overlapping signals.
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration |
| -OCH₃ | 3.73[1] | Singlet (s) | 3H |
| H1 | 3.09-3.17[1] | Multiplet (m) | 1H |
| H2, H4, H5 | 2.04-2.55[1] | Multiplet (m) | 6H |
Spin-Spin Coupling: Unraveling Connectivity
Spin-spin coupling, or J-coupling, provides information about the connectivity of protons on adjacent carbon atoms. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons according to the n+1 rule.
The complex multiplet pattern observed for the ring protons is a result of both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions. The diastereotopic nature of the C2 and C5 protons means they will not only have different chemical shifts but will also couple to each other.
Below is a diagram illustrating the key spin-spin coupling interactions within the this compound molecule.
Caption: Spin-spin coupling network in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol for the preparation and analysis of a this compound sample.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, such as the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.
Considerations for Keto-Enol Tautomerism
It is important to consider the possibility of keto-enol tautomerism in β-keto esters.[7] In this equilibrium, the keto form can interconvert with its enol isomer. While the keto form is generally favored, the presence of the enol tautomer would give rise to additional signals in the ¹H NMR spectrum, including a characteristic enolic hydroxyl proton signal.[8][9] For this compound, the reported spectra predominantly show the presence of the keto form.[1][5]
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, integration, and coupling patterns, researchers can confirm the identity and purity of this important synthetic intermediate. The understanding of concepts such as diastereotopicity is crucial for a complete interpretation of the spectrum. This guide serves as a comprehensive resource for scientists and professionals working with this compound, enabling them to confidently utilize ¹H NMR for structural characterization in their research and development endeavors.
References
- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. physicsforums.com [physicsforums.com]
- 9. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
methyl 3-oxocyclopentanecarboxylate synthesis mechanism
An In-Depth Technical Guide to the Synthesis of Methyl 3-Oxocyclopentanecarboxylate: Mechanism and Protocol
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, featuring both a ketone and an ester, provides a versatile scaffold for constructing diverse molecular architectures, including various heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][3][4] This guide provides a comprehensive examination of the primary synthetic route to this valuable building block: the intramolecular Dieckmann condensation of dimethyl adipate. We will dissect the reaction mechanism, provide a field-proven experimental protocol, and explore the critical parameters that govern the reaction's efficiency and yield. An alternative synthesis via Fischer esterification will also be discussed. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental transformation.
Part 1: The Core Mechanism - Dieckmann Condensation
The most robust and industrially relevant method for synthesizing the this compound core structure is the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, where a diester undergoes cyclization in the presence of a strong base to form a β-keto ester.[5][6][7] For the synthesis of the target molecule, the starting material is dimethyl adipate, a 1,6-diester, which preferentially forms the sterically stable five-membered ring.[6][7]
The reaction is typically carried out using a strong base, such as sodium methoxide (NaOCH₃), to deprotonate the α-carbon of one of the ester groups.[8] This generates a nucleophilic enolate ion, which then attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[7][9] The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion forms the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester has an acidic proton between its two carbonyl groups, which is readily deprotonated by the methoxide base in an irreversible acid-base reaction. An acidic workup is required in the final step to protonate the resulting enolate and yield the neutral product.[6][10]
The step-by-step mechanism is as follows:
-
Enolate Formation: The alkoxide base (methoxide) abstracts an acidic α-proton from dimethyl adipate to form a resonance-stabilized enolate ion.[5][9]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the other ester group, forming a five-membered ring and a tetrahedral alkoxide intermediate.[7]
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide ion as the leaving group.[5][9]
-
Irreversible Deprotonation: The newly formed β-keto ester is more acidic than methanol. The methoxide base rapidly deprotonates the α-carbon situated between the two carbonyls. This highly favorable acid-base reaction pulls the entire equilibrium towards the product.[10]
-
Acidic Workup: The addition of a Brønsted-Lowry acid (e.g., H₃O⁺) neutralizes the base and protonates the enolate, yielding the final this compound product.[6][7]
Caption: The reaction mechanism of the Dieckmann condensation.
Part 2: Experimental Protocol & Workflow
This protocol details the synthesis of this compound from dimethyl adipate. The choice of an aprotic polar solvent like DMF is strategic; it effectively dissolves the reagents and stabilizes charged intermediates, while high temperatures are used to ensure a sufficient reaction rate.[5][11]
Detailed Step-by-Step Methodology
-
Reactor Setup: A suitable reactor is charged with dimethylformamide (DMF) (e.g., 1000-1100 kg) and sodium methoxide (e.g., 120-140 kg). The mixture is stirred for 20-40 minutes to ensure homogeneity.[11]
-
Heating: The temperature of the mixture is raised to 90-110°C.[11]
-
Substrate Addition: Dimethyl adipate (e.g., 300-500 kg) is added dropwise to the heated base solution.[11]
-
Reaction & Reflux: The reaction is maintained at reflux (90-110°C) for 8-10 hours. During this period, the byproduct, methanol, is continuously removed via condensation to help drive the reaction equilibrium forward.[11]
-
Quenching & Neutralization: After cooling to room temperature, the reaction mixture is quenched with water (e.g., 100 mL). The pH is carefully adjusted to ~5-7 with a suitable acid (e.g., concentrated HCl or acetic acid).[3][12]
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as ethyl acetate (e.g., 3 x 200 mL) or dichloromethane.[4][13]
-
Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and distilled water or brine to remove any remaining acid and inorganic salts.[3][4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[3][4]
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.[13][14]
Caption: Standard experimental workflow for the Dieckmann synthesis.
Part 3: Quantitative Data & Characterization
The successful synthesis of this compound is validated through rigorous control of reaction parameters and confirmed by spectroscopic analysis. The following table summarizes key quantitative data derived from established protocols.
| Parameter | Value / Description | Rationale / Insight | Source(s) |
| Starting Material | Dimethyl Adipate | A 1,6-diester that readily forms a stable 5-membered ring. | [8][15] |
| Base | Sodium Methoxide (NaOCH₃) | A strong, non-nucleophilic base that is cost-effective and efficient for enolate formation. | [8][11] |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances enolate stability and has a high boiling point suitable for reflux. | [5][11] |
| Reaction Temperature | 90 - 110 °C | Ensures a sufficient rate of reaction for the intramolecular cyclization. | [11] |
| Reaction Time | 8 - 10 hours | Adequate time to drive the reaction to completion, especially with concurrent methanol removal. | [11] |
| Typical Yield | 81 - 91% | High yields are achievable with careful control of conditions and efficient workup. | [3][4] |
| Appearance | Colorless Liquid | The purified product is a clear, colorless liquid at room temperature. | [3] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.73 (s, 3H), 3.17-3.09 (m, 1H), 2.55-2.24 (m, 4H), 2.21-2.04 (m, 2H) | Confirms the presence of the methyl ester and the protons on the cyclopentanone ring. | [3] |
| Mass Spectrometry | [M+H]⁺ calculated: 142.06 | Provides confirmation of the molecular weight of the target compound. | [3] |
Part 4: Alternative Synthesis - Fischer Esterification
An alternative route to this compound is the Fischer esterification of 3-oxocyclopentane-1-carboxylic acid.[4][13] This method is straightforward but contingent on the availability of the starting carboxylic acid.
The mechanism involves the acid-catalyzed addition of an alcohol to a carboxylic acid. Concentrated sulfuric acid is a common catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the final ester product.[13]
A typical protocol involves dissolving 3-oxocyclopentane-1-carboxylic acid in an excess of methanol, adding a catalytic amount of concentrated sulfuric acid, and heating the mixture under reflux for 1.5 to 6 hours.[3][13] The workup is similar to the Dieckmann condensation, involving solvent evaporation, dissolution in an organic solvent, washing with a sodium bicarbonate solution to neutralize the acid catalyst, and final purification.[13] This method can achieve yields in the range of 81-84%.[4][13]
Conclusion
The synthesis of this compound is most effectively achieved via the Dieckmann condensation of dimethyl adipate. This intramolecular cyclization provides a high-yield, reliable pathway to the core β-keto ester structure. Understanding the nuances of the mechanism, particularly the irreversible deprotonation step that drives the reaction, is crucial for optimization. The provided experimental protocol, grounded in established literature, offers a robust framework for laboratory and potential scale-up production. While Fischer esterification presents a viable alternative, the Dieckmann condensation remains the foundational method for constructing the valuable cyclopentanone ring system from acyclic precursors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 9. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 10. youtube.com [youtube.com]
- 11. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 3-Oxocyclopentanecarboxylate
Executive Summary
This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for methyl 3-oxocyclopentanecarboxylate. As a β-keto ester, its stability is primarily influenced by its susceptibility to hydrolysis, enolization, and subsequent degradation pathways. Understanding these mechanisms is critical for researchers, scientists, and drug development professionals to ensure the compound's integrity throughout its lifecycle. The core recommendation is to store this compound in a tightly sealed container, under an inert atmosphere, at refrigerated temperatures (2-8°C), and protected from light and moisture. This document delves into the causality behind these recommendations, provides detailed handling protocols, and outlines methods for validating compound purity over time.
Chemical Profile of this compound
This compound is a versatile intermediate in organic synthesis, notably in the preparation of pharmaceutical compounds like glutaminase inhibitors[1][2]. Its reactivity is dictated by the interplay between the ketone and methyl ester functional groups, positioned in a β-relationship.
Structure:
This β-keto ester structure is the primary determinant of its chemical behavior and stability profile.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | PubChem[3] |
| Molecular Weight | 142.15 g/mol | PubChem[3] |
| Appearance | Colorless to slightly yellow liquid | Cole-Parmer[4] |
| Boiling Point | 105 °C @ 25 hPa | MilliporeSigma[5] |
| Density | 1.145 g/cm³ @ 25 °C | MilliporeSigma[5] |
| Solubility | Slightly soluble in water; soluble in organic solvents. | ChemBK[6] |
Mechanisms of Degradation
The stability of this compound is not absolute. Several chemical pathways can lead to its degradation, compromising sample purity and experimental outcomes.
Hydrolysis
As with most esters, this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. This process cleaves the methyl ester to yield 3-oxocyclopentanecarboxylic acid and methanol.
-
Acid-Catalyzed Hydrolysis: In the presence of acid (e.g., trace acidic impurities or environmental acids), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This pathway is typically faster. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.
The resulting β-keto acid is itself unstable and can readily undergo decarboxylation upon gentle heating, yielding cyclopentanone[7][8]. This represents a significant degradation pathway that fundamentally alters the molecule.
Keto-Enol Tautomerism
A key feature of β-keto esters is their ability to exist as a mixture of keto and enol tautomers. The α-proton (on the carbon between the two carbonyl groups) is acidic and can be removed to form an enolate, which can then be protonated on the oxygen to form the enol.
This equilibrium is crucial for two reasons:
-
Reactivity: The enol form has a nucleophilic C=C double bond, making the molecule susceptible to reactions not typical of the keto form, such as oxidation.
-
Degradation: The formation of the enolate under basic conditions can facilitate side reactions if reactive species are present.
The diagram below illustrates the primary degradation pathways originating from the core structure.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is required. The primary goals are to minimize exposure to water, oxygen, light, and incompatible materials.
Optimal Storage Conditions
Adherence to these conditions is paramount for maximizing the shelf-life and preserving the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Slows down the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, preventing oxidation of the enol tautomer or other sensitive sites. Displaces moisture, minimizing hydrolysis. |
| Container | Tightly sealed, amber glass vial/bottle | Prevents ingress of moisture and air.[9][10] Amber glass protects the compound from potential photodegradation. |
| Moisture | Store in a dry, desiccated environment | Minimizes the risk of water-mediated hydrolysis of the ester functional group.[11] |
| Incompatibles | Strong oxidizing agents, strong bases, strong acids | These substances can directly catalyze or participate in rapid degradation of the compound.[4][12] |
Step-by-Step Handling Protocol
-
Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 60 minutes[10]. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Operations: If possible, perform all transfers inside a glove box or under a gentle stream of an inert gas like argon or nitrogen.
-
Dispensing: Use clean, dry syringes or pipettes for liquid transfer. Do not introduce any moisture.
-
Resealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.
-
Storage: Promptly return the sealed container to the recommended refrigerated storage conditions.
Validation of Compound Integrity
Trust in experimental results begins with verifying the integrity of the starting materials. Regular purity assessment is a cornerstone of a self-validating storage system.
Analytical Methods for Purity Assessment
| Method | Expected Result (Pure Sample) | Indication of Degradation |
| ¹H NMR | Clean spectrum matching the known structure. Absence of significant water or methanol peaks. | Appearance of new peaks corresponding to 3-oxocyclopentanecarboxylic acid or cyclopentanone. A singlet around 3.3 ppm may indicate methanol from hydrolysis. |
| GC-MS | A single major peak with the correct mass-to-charge ratio (m/z = 142.15). | Appearance of additional peaks, potentially corresponding to cyclopentanone (m/z = 84.12) or other byproducts. |
| FT-IR | Strong C=O stretching frequencies for both the ketone (~1740 cm⁻¹) and the ester (~1735 cm⁻¹). | Broadening of the O-H stretch region (~3300-2500 cm⁻¹) if the carboxylic acid hydrolysis product is present. |
| Karl Fischer Titration | Low water content (<0.1%). | Elevated water content, indicating improper storage or handling and an increased risk of hydrolysis. |
Workflow for a Long-Term Stability Study
For critical applications, conducting an in-house stability study is recommended. The following workflow provides a template for such an investigation.
Troubleshooting
-
Cloudy Appearance or Phase Separation: This may indicate significant water contamination and subsequent hydrolysis. The material should be re-analyzed for purity before use.
-
Discoloration (Yellowing): Slight yellowing can occur over time, but significant color change may suggest oxidative degradation or the formation of polymeric byproducts. Purity should be verified.
-
Pressure Buildup: In cases of significant degradation (especially decarboxylation), CO₂ gas could be generated, leading to pressure buildup in the container. Handle with caution.
By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the long-term stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. chembk.com [chembk.com]
- 7. aklectures.com [aklectures.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. roquette.com [roquette.com]
- 12. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to the Solubility of Methyl 3-Oxocyclopentanecarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and predicting the solubility of methyl 3-oxocyclopentanecarboxylate in a range of common organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this versatile keto-ester in their work. The guide delves into the theoretical underpinnings of solubility, offers a detailed, step-by-step experimental protocol for quantitative solubility determination, and introduces the powerful concept of Hansen Solubility Parameters (HSPs) for predictive analysis. By integrating theoretical principles with practical methodologies, this guide serves as a self-validating system for generating reliable solubility data and making informed solvent selection decisions.
Introduction: The Significance of this compound and Its Solubility
This compound is a key building block in organic synthesis, finding extensive application in the preparation of a variety of complex molecules, including pharmaceuticals, fragrances, and agrochemicals. Its utility stems from the presence of two reactive functional groups: a ketone and a methyl ester, which allow for a wide array of chemical transformations.
The solubility of this compound in organic solvents is a critical physicochemical property that dictates its handling, reactivity, and purification. In the context of drug development, solubility directly impacts formulation strategies, bioavailability, and the overall efficacy of an active pharmaceutical ingredient (API). For synthetic chemists, understanding solubility is paramount for optimizing reaction conditions, facilitating product isolation, and developing robust purification protocols.
This guide provides a dual approach to understanding the solubility of this compound: a rigorous experimental methodology for generating precise quantitative data and a theoretical framework based on Hansen Solubility Parameters for predicting solubility behavior, thereby enabling a more rational and efficient solvent selection process.
Theoretical Principles of Solubility
The adage "like dissolves like" provides a fundamental, albeit simplistic, starting point for understanding solubility. At a molecular level, the dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:
ΔG = ΔH - TΔS
where ΔH is the enthalpy of mixing, T is the absolute temperature, and ΔS is the entropy of mixing. A positive entropy change (increased disorder) favors dissolution, while the enthalpy change depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
For this compound, its molecular structure, featuring both a polar ketone and a methyl ester group, as well as a non-polar cyclopentane ring, allows for a range of intermolecular interactions, including:
-
Dipole-dipole interactions: Arising from the polar C=O and C-O bonds.
-
Van der Waals forces (dispersion forces): Associated with the non-polar hydrocarbon backbone.
The interplay of these forces determines its solubility in various organic solvents.
Hansen Solubility Parameters (HSPs): A Predictive Tool
A more sophisticated and quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSPs). This model posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from atomic non-polar interactions.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters. The principle behind HSPs is that substances with similar (δD, δP, δH) values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of high solubility. Each solute also has an interaction radius (R0), which defines a "solubility sphere." Solvents that fall within this sphere (i.e., Ra < R0) are considered good solvents for that solute.
Experimental Determination of Solubility
A precise and reproducible experimental protocol is essential for generating reliable quantitative solubility data. The following section outlines a detailed workflow for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene) of analytical grade
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Stock Solutions and Calibration Curve:
-
Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards of known concentrations.
-
Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
To each vial, add a precise volume of the desired organic solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter to remove any undissolved particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC or GC using the same method as for the calibration standards.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Solubility Data Table
The following table provides a template for summarizing the quantitative solubility data for this compound in various organic solvents.
| Solvent | Dielectric Constant (ε) | Polarity Index | Solubility (g/L) at 25 °C | Solubility (mol/L) at 25 °C |
| Heptane | 1.9 | 0.1 | Data to be determined | Data to be determined |
| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined |
| Dichloromethane | 9.1 | 3.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.0 | 4.4 | Data to be determined | Data to be determined |
| Tetrahydrofuran | 7.6 | 4.0 | Data to be determined | Data to be determined |
| Acetone | 20.7 | 5.1 | Data to be determined | Data to be determined |
| Acetonitrile | 37.5 | 5.8 | Data to be determined | Data to be determined |
| Ethanol | 24.6 | 4.3 | Data to be determined | Data to be determined |
| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |
Note: Dielectric constant and polarity index values are approximate and can vary slightly with temperature and source.
Predicting Solubility with Hansen Solubility Parameters
As previously mentioned, without experimentally determined HSPs for this compound, a quantitative prediction is not possible. However, the following diagram illustrates the concept of the Hansen Solubility Sphere, which is the goal of such an analysis.
By determining the solubility of this compound in a range of solvents with known HSPs, one can computationally determine the center of the sphere (the HSPs of the solute) and its radius (R0). This then allows for the prediction of solubility in any other solvent for which the HSPs are known.
Conclusion and Applications
This technical guide has provided a comprehensive methodology for understanding and quantifying the solubility of this compound in organic solvents. By combining a robust experimental protocol with the predictive power of Hansen Solubility Parameters, researchers can generate the critical data needed for informed decision-making in their work.
The applications of this knowledge are manifold:
-
In Drug Development: The solubility data is crucial for selecting appropriate solvents for API processing, crystallization, and formulation. It also provides insights into the potential for developing amorphous solid dispersions to enhance bioavailability.
-
In Chemical Synthesis: A thorough understanding of solubility allows for the optimization of reaction media, leading to improved reaction rates, yields, and purity. It is also fundamental for designing efficient extraction and crystallization procedures for product purification.
By following the principles and protocols outlined in this guide, scientists and researchers will be well-equipped to tackle the challenges associated with the solubility of this compound and unlock its full potential in their applications.
Methodological & Application
Application Note: Strategic Use of Methyl 3-Oxocyclopentanecarboxylate in the Convergent Synthesis of Prostaglandins
Abstract
Prostaglandins are a class of lipid autacoids that mediate a wide range of physiological effects, making them and their synthetic analogues crucial components in modern pharmaceuticals.[1][2] Their complex and stereochemically dense structures, however, present significant synthetic challenges.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of methyl 3-oxocyclopentanecarboxylate as a versatile and economical starting material for the synthesis of the prostaglandin core structure. We will explore the key chemical transformations, provide detailed experimental protocols, and discuss the underlying principles of stereochemical control that are fundamental to a successful synthesis. The methodologies detailed herein are grounded in classic and contemporary synthetic strategies, most notably the convergent approach pioneered by E.J. Corey, which remains a cornerstone of prostaglandin synthesis.[3][4]
The Logic of Convergent Synthesis in Prostaglandin Chemistry
The molecular architecture of prostaglandins, such as PGF₂α, is characterized by a cyclopentane core bearing two stereochemically-defined carbon side chains, termed the α-chain and the ω-chain. A linear synthesis approach to such a complex molecule is often inefficient, leading to low overall yields. A more robust strategy is a convergent synthesis , where the key fragments of the target molecule are synthesized independently and then coupled together in the later stages.
This approach offers several advantages:
-
Increased Overall Yield: The overall yield is the product of the yields of the longest linear sequence, which is shorter in a convergent plan.
-
Flexibility: Allows for the synthesis of various prostaglandin analogues by simply modifying the side-chain fragments.
-
Easier Purification: Intermediates are less complex and easier to purify than those in a long, linear sequence.
Our starting material, this compound, serves as an ideal precursor to the central cyclopentanone ring, onto which the α and ω chains are sequentially installed.
Retrosynthetic Analysis of PGF₂α
The logic of the synthesis becomes clear through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available precursors.
Caption: Retrosynthetic analysis of PGF₂α.
Key Transformations and Protocols
The journey from this compound to a functionalized prostaglandin core involves a sequence of high-yield, stereoselective reactions. The two most critical operations are the installation of the two side chains. The classic approach involves:
-
Alkylation to install the precursor to the α-chain.
-
Transformation into a cyclopentenone.
-
Conjugate addition of the ω-chain.
Protocol: Enolate Formation and Alkylation (α-Chain Introduction)
The first key step is the regioselective alkylation of the β-ketoester. The enolate is typically formed at the less hindered α-carbon (C2), allowing for the introduction of the α-chain precursor.
Principle: Sodium hydride (NaH) or a similar non-nucleophilic strong base is used to deprotonate the carbon between the two carbonyl groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., an allyl bromide), which will later be elaborated into the full α-chain.
Detailed Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: In the flask, prepare a suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full enolate formation.
-
Alkylation: Add allyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup and Purification: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the C2-allylated product.
Protocol: Enone Formation and Conjugate Addition (ω-Chain Introduction)
With the α-chain precursor in place, the next crucial sequence involves forming an α,β-unsaturated cyclopentenone, which is the substrate for the stereoselective 1,4-conjugate addition of the ω-chain. This is a cornerstone of prostaglandin synthesis.[5][6]
Principle: The 1,4-conjugate addition (Michael addition) of an organocuprate reagent to a cyclopentenone is a powerful method for forming carbon-carbon bonds.[7][8] The cuprate, prepared from an organolithium reagent and a copper(I) salt, delivers the ω-chain nucleophile to the β-carbon of the enone. The geometry of the incoming group is directed by the existing stereocenter(s), leading to a high degree of diastereoselectivity.
Workflow:
-
Decarboxylation & Halogenation: The C2-allylated keto-ester is first decarboxylated and halogenated to set the stage for elimination.
-
Elimination: Base-induced elimination forms the key α,β-unsaturated cyclopentenone intermediate.
-
Cuprate Addition: The ω-chain is introduced via a Gilman cuprate.
Detailed Protocol (Illustrative Example):
Step A: Enone Formation
-
The C2-allylated keto-ester is hydrolyzed and decarboxylated under acidic conditions (e.g., refluxing with aqueous HBr).
-
The resulting 2-allylcyclopentanone is then brominated at the α-position using a reagent like N-bromosuccinimide (NBS).
-
The α-bromoketone is subjected to dehydrobromination using a non-nucleophilic base like lithium carbonate (Li₂CO₃) in refluxing dimethylformamide (DMF) to yield the 2-allyl-2-cyclopenten-1-one.
Step B: Conjugate Addition
-
Cuprate Preparation: In a separate flame-dried flask under argon, prepare the vinyl iodide corresponding to the ω-chain. React this vinyl iodide with two equivalents of tert-butyllithium at -78 °C in THF to form the vinyllithium species. Add a suspension of copper(I) iodide (CuI) to this solution to form the lithium di(vinyl)cuprate.
-
Addition Reaction: Cool the solution of the cyclopentenone from Step A to -78 °C in a separate flask. Slowly add the freshly prepared cuprate solution via cannula. Stir the reaction at this temperature for 2-4 hours.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir until the aqueous layer turns deep blue.
-
Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired prostaglandin precursor with both side chains installed.
| Step | Key Reagents | Typical Temp. (°C) | Typical Time (h) | Typical Yield (%) |
| Alkylation | NaH, Allyl Bromide, THF | 0 to 25 | 12 - 18 | 85 - 95 |
| Enone Formation | HBr; NBS; Li₂CO₃, DMF | 25 to 150 | 8 - 12 | 60 - 70 (over 3 steps) |
| Conjugate Addition | (Vinyl)₂CuLi, THF | -78 | 2 - 4 | 80 - 90 |
From Core Structure to Corey Lactone
The product from the conjugate addition is a highly valuable intermediate that can be converted into the celebrated Corey Lactone , a versatile precursor for a vast array of prostaglandins.[9][10]
Synthetic Workflow to Corey Lactone
This transformation involves stereoselective reduction of the ketone, followed by oxidative cleavage of the allyl group and subsequent lactonization.
Caption: Key steps from the core to Corey Lactone.
Trustworthiness through Self-Validation: Each step in these protocols includes a distinct chemical transformation that can be readily monitored by standard analytical techniques (TLC, GC-MS, NMR). For instance, the disappearance of the enone starting material and the appearance of a new, less polar spot on a TLC plate provides a quick check for the progress of the conjugate addition. The stereochemical outcome of the ketone reduction can be confirmed by NMR analysis of the product, comparing coupling constants to established values for the desired diastereomer.
Troubleshooting and Expert Insights
-
Regioselectivity in Alkylation: While alkylation at C2 is generally favored for this compound, competitive O-alkylation or dialkylation can occur. Using a well-solvated counter-ion (e.g., with HMPA, use with extreme caution) can sometimes improve C-alkylation, but strict temperature control (0 °C or below) is the most critical factor.
-
Cuprate Stability: Organocuprates are thermally sensitive. It is imperative to generate them at low temperatures (-78 °C) and use them immediately. The color of the cuprate solution (often a dark, murky yellow to brown) can be an indicator of its viability, but consistent, high-yield results depend on procedural rigor.
-
Stereocontrol in Ketone Reduction: The reduction of the C9 ketone (prostaglandin numbering) must be highly stereoselective to yield the natural α-hydroxyl group. The use of bulky reducing agents or chelating agents like cerium(III) chloride (the Luche reduction) can significantly enhance the selectivity by directing the hydride delivery from the less hindered face of the cyclopentanone ring.
Conclusion
This compound is a powerful and cost-effective entry point into the complex world of prostaglandin synthesis. Its chemical versatility allows for the strategic and controlled introduction of the requisite α- and ω-side chains. By mastering the key transformations of alkylation, enone formation, conjugate addition, and subsequent functional group manipulations, research and development professionals can efficiently access the Corey lactone and other critical intermediates. This enables the flexible and convergent synthesis of a wide variety of biologically active prostaglandin analogues for therapeutic development.
References
- 1. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps | Semantic Scholar [semanticscholar.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Michael Addition Reaction Utilizing Methyl 3-Oxocyclopentanecarboxylate
Abstract: The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note provides a detailed, field-proven protocol for the Michael addition reaction using methyl 3-oxocyclopentanecarboxylate as a versatile Michael donor. This β-keto ester is a valuable building block in medicinal chemistry and natural product synthesis due to the synthetic utility of the resulting polysubstituted cyclopentanone core.[3][4] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Principle of the Reaction and Strategic Considerations
The Michael addition involves the nucleophilic addition of a carbanion (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor).[5] The driving force of the reaction is the formation of a thermodynamically stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[5]
In this protocol, this compound serves as the Michael donor. The methylene protons at the C-2 position, situated between the ketone and ester functionalities, are particularly acidic (pKa ≈ 11-13 in DMSO). This acidity allows for facile deprotonation by a suitable base to generate a resonance-stabilized enolate nucleophile.[6][7] This enolate then attacks the electrophilic β-carbon of a Michael acceptor, such as methyl vinyl ketone.
Causality Behind Experimental Design:
-
Choice of Base: The selection of the base is critical. It must be strong enough to deprotonate the β-keto ester but not so strong as to promote undesirable side reactions like self-condensation or 1,2-addition.[7] We utilize sodium methoxide (NaOMe), a common, non-nucleophilic base that is compatible with the methanol solvent and the methyl ester, preventing transesterification.
-
Solvent Selection: Methanol is chosen as the solvent for its ability to dissolve the reactants and the sodium methoxide base. As a protic solvent, it also serves as the proton source during the final step of the reaction to neutralize the enolate intermediate.[8]
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic deprotonation and addition steps, which helps to minimize side-product formation. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
Reaction Workflow Overview
The following diagram outlines the complete experimental workflow from preparation to final product characterization.
Caption: Experimental workflow for the Michael addition.
Detailed Experimental Protocol
This protocol details the Michael addition of this compound to methyl vinyl ketone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| This compound | C₇H₁₀O₃ | 142.15 | 32811-75-9 | Store under inert gas. |
| Methyl vinyl ketone (MVK) | C₄H₆O | 70.09 | 78-94-4 | Inhibitor-free, freshly distilled recommended. |
| Sodium Methoxide (NaOMe) | CH₃NaO | 54.02 | 124-41-4 | Highly hygroscopic. Handle under inert atmosphere. |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | 67-56-1 | Reagent grade, <50 ppm H₂O. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade or higher. |
| Hexanes | C₆H₁₄ | N/A | N/A | ACS grade or higher. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Prepare by adding NH₄Cl to water until saturation. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 7647-14-5 | Prepare by adding NaCl to water until saturation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers. |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography. |
Equipment
-
Round-bottom flasks (two-neck or three-neck)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Glass funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for flash chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.42 g, 10.0 mmol, 1.0 equiv.).
-
Add 20 mL of anhydrous methanol via syringe.
-
Cool the flask to 0 °C using an ice-water bath and stir the solution for 10 minutes.
-
-
Addition of Reactants:
-
To the cooled solution, add methyl vinyl ketone (0.77 g, 11.0 mmol, 1.1 equiv.) dropwise via syringe over 2 minutes.
-
In a separate, dry flask, prepare a solution of sodium methoxide (0.59 g, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous methanol. Note: This can be prepared by carefully adding sodium metal to methanol, or by using commercially available solutions.
-
Slowly add the sodium methoxide solution to the reaction mixture dropwise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil.
-
-
Purification and Characterization:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity to 4:1) to isolate the pure Michael adduct.
-
Combine the product-containing fractions and concentrate under reduced pressure to afford the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected yield is typically in the range of 75-90%.
-
Mechanism and Rationale
Understanding the reaction mechanism is key to troubleshooting and adapting the protocol for different substrates. The process involves three fundamental steps:
-
Enolate Formation: The methoxide base abstracts the acidic α-proton from the C-2 position of this compound, forming a resonance-stabilized enolate. This is the rate-determining step for enolate formation.
-
Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the Michael acceptor (methyl vinyl ketone) in a 1,4-conjugate addition. This forms a new carbon-carbon bond and generates a new enolate intermediate.[2][9]
-
Protonation: The newly formed enolate is protonated by the methanol solvent, regenerating the methoxide catalyst (in a catalytic system) or being neutralized in the final state, yielding the 1,5-dicarbonyl product.[5]
Reaction Mechanism Diagram
Caption: Mechanism of the base-catalyzed Michael addition.
Troubleshooting and Further Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (hydrolyzed); Insufficiently acidic donor; Steric hindrance. | Use fresh, anhydrous base and solvent. Consider a stronger base (e.g., NaH) if necessary. Increase reaction time or temperature. |
| Formation of Side Products | Reaction too concentrated or temperature too high leading to polymerization or self-condensation. | Maintain dilute conditions and control temperature, especially during base addition. Ensure slow, dropwise addition of reagents. |
| Poor Yield after Work-up | Incomplete extraction; Product is water-soluble. | Perform additional extractions (e.g., 5x). If the product has high polarity, consider back-extraction of the aqueous layer. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Optimize the eluent system for column chromatography (try different solvent systems like DCM/Methanol). Consider derivatization. |
Scope and Versatility: This protocol is robust and can be adapted for a variety of Michael acceptors, including other α,β-unsaturated ketones, esters, nitriles, and nitroalkenes.[1][10] For less reactive acceptors, a stronger base or longer reaction times may be necessary. Furthermore, asymmetric variants of this reaction can be achieved by employing chiral phase-transfer catalysts or organocatalysts to produce enantioenriched products, which is of significant interest in pharmaceutical development.[11][12][13]
References
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Cyclopentanone synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Conjugate Addition of Enolates: Michael Addition [jove.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
reduction of methyl 3-oxocyclopentanecarboxylate to 3-hydroxycyclopentanecarboxylate
Application Note: High-Fidelity Reduction of Methyl 3-Oxocyclopentanecarboxylate
A Guide to Diastereoselective and Asymmetric Synthesis of Methyl 3-Hydroxycyclopentanecarboxylate
Abstract
The reduction of this compound to methyl 3-hydroxycyclopentanecarboxylate is a pivotal transformation in organic synthesis, yielding a chiral building block essential for the development of advanced pharmaceutical agents and complex molecules.[1] This document provides a comprehensive guide for researchers, detailing scientifically-grounded protocols for achieving high diastereoselectivity and enantioselectivity. We will explore the mechanistic rationale behind various reduction strategies, from common hydride reagents to advanced catalytic systems, enabling scientists to make informed decisions based on desired stereochemical outcomes, scalability, and resource availability.
Introduction: The Synthetic Value of a Chiral Cyclopentane Core
The methyl 3-hydroxycyclopentanecarboxylate scaffold is a versatile intermediate in medicinal chemistry. The presence of two stereocenters allows for four possible stereoisomers (cis/trans and their respective enantiomers).[2] Control over this stereochemistry is critical, as the biological activity of a final drug candidate is often dictated by its specific three-dimensional arrangement. This guide focuses on methods to selectively synthesize these valuable stereoisomers from the prochiral precursor, this compound.
We will delve into three primary methodologies:
-
Diastereoselective Hydride Reduction: Employing common, cost-effective reagents like sodium borohydride to favor one diastereomer over another.
-
Asymmetric Catalytic Hydrogenation: Utilizing transition metal catalysts with chiral ligands to achieve high enantiomeric excess.
-
Biocatalytic Reduction: Leveraging enzymes for green, highly specific transformations.
Mechanistic Considerations: Controlling Stereochemistry
The stereochemical outcome of the reduction is determined by the trajectory of the hydride (or hydrogen) attack on the planar carbonyl group.
-
Steric Approach Control: In the absence of chelating effects, the reducing agent will preferentially attack from the less sterically hindered face of the molecule. For this compound, the carbomethoxy group is the bulkiest substituent. A bulky reducing agent will therefore approach from the face opposite to this group, leading to the trans isomer as the major product.[2]
-
Chelation Control: This model is less dominant in this specific substrate with simple hydrides but can be engineered. A Lewis acidic metal center in the reducing agent could coordinate with both the carbonyl oxygen and the ester's carbonyl oxygen, creating a rigid cyclic intermediate that directs hydride attack to a specific face.
-
Enzymatic Control: Enzymes create a highly defined chiral pocket around the substrate. The orientation of the ketone within this active site dictates the face to which the cofactor (e.g., NADH) delivers the hydride, leading to exceptional levels of stereocontrol.[3]
References
application of methyl 3-oxocyclopentanecarboxylate in pharmaceutical intermediates
An In-Depth Guide to the Application of Methyl 3-Oxocyclopentanecarboxylate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Cyclopentanone Core
This compound (CAS No: 32811-75-9) is a deceptively simple molecule that serves as a cornerstone in the complex world of pharmaceutical synthesis.[1] Its structure, a five-membered ring featuring both a ketone and a methyl ester, provides a powerful and versatile platform for constructing intricate molecular architectures.[1][2] This dual functionality allows for a wide array of chemical transformations, including nucleophilic additions, reductions, condensations, and alkylations, making it an indispensable building block for several classes of high-value active pharmaceutical ingredients (APIs).[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategic applications of this compound. We will delve into its role as a key precursor for prostaglandins, chiral alcohols, and heterocyclic compounds, complete with detailed, field-proven protocols and the scientific rationale behind these synthetic strategies.
Core Applications in Pharmaceutical Synthesis
The utility of this compound stems from its ability to be strategically manipulated to introduce key structural motifs and stereocenters essential for biological activity.
Keystone Intermediate for Prostaglandin Analogs
Prostaglandins are a critical class of lipid compounds with potent, hormone-like effects, leading to the development of drugs for glaucoma, ulcers, and cardiovascular diseases.[3] this compound is a foundational starting material for synthesizing the Corey Lactone, a highly versatile intermediate for a wide variety of prostaglandins like PGE1 and PGF2α analogs, including the blockbuster glaucoma drug, Latanoprost.[3][4][5][6]
Synthetic Rationale: The cyclopentane ring of the starting material becomes the core of the prostaglandin structure. The synthesis involves a sequence of stereocontrolled alkylations to install the two characteristic side chains (the alpha and omega chains) and reduction of the ketone to introduce the necessary hydroxyl group with precise stereochemistry.
Workflow for Prostaglandin Synthesis Initiation
Caption: General synthetic path from the starting ester to prostaglandins.
Precursor to Versatile Chiral Alcohols
The efficacy and safety of many drugs depend on their specific three-dimensional arrangement (stereochemistry).[7] The ketone group in this compound is prochiral, meaning its reduction can generate a new chiral center. By using specialized asymmetric reduction techniques, a specific enantiomer of the resulting alcohol, methyl 3-hydroxycyclopentanecarboxylate, can be produced with high purity.[8][9] This chiral alcohol is a valuable building block for a diverse range of APIs.[7][10]
Causality Behind Asymmetric Reduction: Standard reducing agents like sodium borohydride will produce a racemic (1:1) mixture of both enantiomers.[8] For pharmaceutical applications where only one enantiomer is active, this is inefficient, requiring costly separation steps. Catalytic asymmetric methods, such as the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation, employ a chiral catalyst to create a diastereomeric transition state that favors the formation of one enantiomer over the other, leading to a highly enriched product.[11] This is a cornerstone of modern, efficient drug synthesis.
Protocol 1: Asymmetric Reduction of this compound (CBS Method)
This protocol describes a standard laboratory-scale procedure for the enantioselective reduction of the ketone to the corresponding alcohol.
Data Presentation: Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | Starting material |
| (R)-2-Methyl-CBS-oxazaborolidine (1M in Toluene) | Reagent Grade | Sigma-Aldrich | Chiral catalyst for (S)-alcohol |
| Borane-dimethyl sulfide complex (BH₃·SMe₂) | Reagent Grade | Acros Organics | Stoichiometric reducing agent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Reaction solvent, must be dry |
| Methanol | ACS Grade | Fisher Scientific | For quenching the reaction |
| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR | For work-up |
| Ethyl Acetate | ACS Grade | Fisher Scientific | Extraction solvent |
| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent |
Experimental Protocol Steps:
-
Inert Atmosphere Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the (R)-CBS catalyst solution (1.0 mL, 1.0 mmol, 0.1 eq.).
-
Catalyst Activation: Dilute the catalyst with 10 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Reductant Addition: Slowly add the borane-dimethyl sulfide complex (6.0 mL of 1.0 M solution, 6.0 mmol, 0.6 eq.) to the stirred catalyst solution over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.42 g, 10.0 mmol, 1.0 eq.) in 15 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-reductant mixture over 30 minutes using a syringe pump. Causality: Slow addition is crucial to maintain the low temperature and ensure high enantioselectivity.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, careful addition of 5 mL of methanol at 0 °C. A vigorous evolution of hydrogen gas will be observed.
-
Work-up: Add 10 mL of 1 M HCl and allow the mixture to warm to room temperature. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield methyl (R)-3-hydroxycyclopentanecarboxylate.
Synthesis of Glutamine Synthetase Inhibitors
This compound is also a precursor for various heterocyclic compounds, including those with potential as glutamine synthetase inhibitors.[8][12] The synthesis begins with the reduction of the ketone to an alcohol, which can then be further functionalized and cyclized to form complex heterocyclic systems.[9]
Synthetic Rationale: The initial reduction provides a hydroxyl group that can act as a nucleophile or be converted into a leaving group. The ester functionality provides an electrophilic handle. This combination allows for intramolecular or intermolecular reactions to build the desired heterocyclic rings.
Protocol 2: Synthesis of Methyl 3-hydroxycyclopentane-1-carboxylate via Reduction
This protocol details a non-asymmetric reduction suitable for applications where chirality is not required or will be introduced later.[8]
Data Presentation: Reagents and Materials
| Reagent/Material | Quantity (for 7.0 mmol scale) | Molar Eq. |
| This compound | 1.0 g | 1.0 |
| Methanol | 10 mL | Solvent |
| Sodium Borohydride (NaBH₄) | 260 mg | 1.0 |
| Acetic Acid (Glacial) | ~0.5 mL | Quench |
| Ethyl Acetate | ~50 mL | Extraction |
| Water | ~20 mL | Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | Drying |
Experimental Protocol Steps:
-
Reaction Setup: Dissolve this compound (1.0 g, 7.0 mmol) in methanol (10 mL) in a 50 mL round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reductant Addition: Add sodium borohydride (260 mg, 7.0 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Expert Insight: Portion-wise addition helps control the exothermic reaction and gas evolution.
-
Reaction: Continue stirring the reaction at 0 °C for 30 minutes.[8]
-
Quenching: Quench the reaction by the slow addition of a small amount of glacial acetic acid until gas evolution ceases.[8]
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up and Extraction: Dissolve the resulting residue in ethyl acetate (25 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 25 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product, methyl 3-hydroxycyclopentane-1-carboxylate.[8] The expected yield is approximately 55%.[8]
Logical Flow of Intermediate Synthesis
Caption: Key transformations of this compound.
Conclusion
This compound is a premier example of a versatile chemical scaffold that enables the efficient and elegant synthesis of complex pharmaceutical molecules. Its inherent dual reactivity allows chemists to strategically perform reductions, alkylations, and cyclizations to build the precise three-dimensional structures required for therapeutic function. The protocols and strategies outlined in this guide demonstrate its central role in producing key intermediates for prostaglandins and other chiral APIs, underscoring its continued importance in modern drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthesis of prostaglandin E1 and related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. guidechem.com [guidechem.com]
- 10. A New Approach to the Synthesis of Chiral Blocks for Cyclopentanoids | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Methyl 3-Oxocyclopentanecarboxylate
This compound is a pivotal building block in the synthesis of a multitude of pharmaceutical agents and fine chemicals.[1] Its unique bifunctional structure, featuring a ketone and an ester within a five-membered ring, offers a versatile scaffold for the construction of complex molecular architectures.[2] This guide provides a detailed technical overview of two primary, industrially viable routes for the large-scale synthesis of this key intermediate, offering insights into process optimization, safety considerations, and scalable protocols.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes dominate the industrial production of this compound:
-
Fischer-Speier Esterification: This classic acid-catalyzed esterification of 3-oxocyclopentanecarboxylic acid is a straightforward and cost-effective method, particularly when the starting carboxylic acid is readily available.
-
Dieckmann Condensation: An intramolecular cyclization of dimethyl adipate, this route is highly efficient for constructing the cyclopentanone ring system from an acyclic precursor.[3][4]
The choice between these routes often depends on the cost and availability of the starting materials, as well as the desired scale of production and the existing manufacturing infrastructure.
Route 1: Fischer-Speier Esterification of 3-Oxocyclopentanecarboxylic Acid
This method involves the reaction of 3-oxocyclopentanecarboxylic acid with methanol in the presence of a strong acid catalyst. The reaction is reversible, and strategies to drive the equilibrium towards the product are crucial for achieving high yields on a large scale.[5][6][7]
Reaction Mechanism & Rationale
The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of water yield the desired ester.
Process Optimization for Large-Scale Synthesis
To maximize the yield and efficiency of the Fischer esterification on an industrial scale, several factors must be carefully controlled:
-
Catalyst Selection: While strong mineral acids like sulfuric acid are effective, heterogeneous acid catalysts such as ion-exchange resins or zeolites are often preferred in industrial settings.[8] These solid catalysts simplify product separation, minimize corrosion issues, and can be recycled, contributing to a more sustainable process.[8]
-
Water Removal: The continuous removal of water is essential to drive the reaction to completion.[9][10] On a large scale, this is typically achieved through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or through more advanced techniques like pervaporation.[8][9][11]
-
Reagent Stoichiometry: Utilizing a significant excess of methanol can also shift the equilibrium towards the product.[5] However, this necessitates a robust methanol recovery and recycling system to ensure economic viability.
Experimental Protocol: Large-Scale Fischer Esterification
This protocol is a representative example and should be adapted and optimized based on the specific equipment and safety infrastructure of the manufacturing facility.
Materials:
| Reagent/Material | CAS Number | Quantity (Representative) | Notes |
| 3-Oxocyclopentanecarboxylic Acid | 15844-73-2 | 100 kg (1 equivalent) | Ensure high purity to minimize byproducts. |
| Methanol | 67-56-1 | 500 L (excess) | Anhydrous grade is recommended. |
| Sulfuric Acid (98%) | 7664-93-9 | 2 kg (catalytic) | Handle with extreme care. |
| Toluene | 108-88-3 | 200 L | For azeotropic water removal. |
| Sodium Bicarbonate Solution (5%) | 144-55-8 | As required | For neutralization. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | As required | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | As required | For drying. |
Equipment:
-
1000 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and a Dean-Stark trap.
-
Heating and cooling system for the reactor.
-
Vacuum distillation setup for purification.
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
Procedure:
-
Charging the Reactor: Charge the reactor with 3-oxocyclopentanecarboxylic acid (100 kg), methanol (500 L), and toluene (200 L).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2 kg) to the stirred mixture. An exothermic reaction will occur; maintain the temperature below 40°C.
-
Reaction and Water Removal: Heat the mixture to reflux (approximately 65-70°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the lower aqueous layer from the trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is considered complete when the concentration of the starting carboxylic acid is below a predetermined threshold.
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add a 5% sodium bicarbonate solution to neutralize the sulfuric acid. Monitor the pH to ensure it is between 7 and 8.
-
Work-up: Transfer the mixture to a separation funnel. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the toluene and excess methanol by distillation under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Visualization of Fischer Esterification Workflow
Caption: Workflow for the large-scale Fischer esterification of 3-oxocyclopentanecarboxylic acid.
Route 2: Dieckmann Condensation of Dimethyl Adipate
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[12][13][14] For the synthesis of this compound, the starting material is dimethyl adipate.[15]
Reaction Mechanism & Rationale
The reaction is initiated by a strong base, which deprotonates the α-carbon of one of the ester groups to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate. Elimination of a methoxide ion yields the cyclic β-keto ester. Due to the thermodynamic stability of five- and six-membered rings, this reaction is highly favorable for the synthesis of cyclopentanone and cyclohexanone derivatives.[12][13]
Process Optimization for Large-Scale Synthesis
-
Choice of Base and Solvent: Sodium methoxide in an inert solvent like toluene or dimethylformamide (DMF) is a common choice for large-scale Dieckmann condensations.[12][16] Sodium hydride is also a highly effective base, though its handling requires stringent safety precautions due to its pyrophoric nature.[17][18] The choice of solvent can influence the reaction rate and the solubility of the intermediate enolate.
-
Temperature Control: The Dieckmann condensation is typically an exothermic reaction. A robust reactor cooling system is essential to maintain the desired reaction temperature and prevent runaway reactions, especially on a large scale.
-
Work-up Procedure: The work-up typically involves quenching the reaction with an acid to neutralize the excess base and protonate the enolate. Subsequent extraction and purification steps are then required to isolate the final product.
Experimental Protocol: Large-Scale Dieckmann Condensation
This protocol is a representative example and requires strict adherence to safety protocols for handling strong bases and flammable solvents.
Materials:
| Reagent/Material | CAS Number | Quantity (Representative) | Notes |
| Dimethyl Adipate | 627-93-0 | 174 kg (1 equivalent) | High purity is essential to avoid side reactions. |
| Sodium Methoxide | 124-41-4 | 54 kg (1 equivalent) | Highly corrosive and moisture-sensitive. |
| Toluene (Anhydrous) | 108-88-3 | 500 L | Ensure low water content. |
| Hydrochloric Acid (10%) | 7647-01-0 | As required | For neutralization. |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | As required | For washing. |
| Brine (Saturated NaCl Solution) | 7647-14-5 | As required | For washing. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | As required | For drying. |
Equipment:
-
1000 L glass-lined reactor with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet.
-
Heating and cooling system for the reactor.
-
Vacuum distillation setup for purification.
-
Inert atmosphere handling capabilities (e.g., nitrogen blanket).
-
Appropriate PPE, including fire-retardant lab coat, gloves, and safety glasses.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging the Base: Charge the reactor with anhydrous toluene (300 L) and sodium methoxide (54 kg) under a nitrogen atmosphere.
-
Addition of Dimethyl Adipate: Heat the mixture to 80-90°C. Slowly add dimethyl adipate (174 kg) dissolved in anhydrous toluene (200 L) to the reactor over a period of 2-3 hours. Maintain the temperature of the exothermic reaction within the desired range.
-
Reaction: After the addition is complete, continue to stir the mixture at 90-100°C for 2-4 hours, or until reaction completion is confirmed by GC or HPLC analysis.
-
Cooling and Quenching: Cool the reaction mixture to 0-10°C. Slowly and carefully add 10% hydrochloric acid to neutralize the reaction mixture to a pH of 6-7.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the toluene by distillation under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 105°C at 19 mmHg.
Visualization of Dieckmann Condensation Workflow
Caption: Workflow for the large-scale Dieckmann condensation of dimethyl adipate.
Process Analytical Technology (PAT) for Enhanced Control
For both synthetic routes, the implementation of Process Analytical Technology (PAT) can significantly enhance process understanding and control, leading to improved consistency and quality.[7][19][20][21][22] In-situ monitoring techniques such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and the final product. This allows for precise determination of reaction endpoints, minimizing batch-to-batch variability and optimizing cycle times.
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of this compound involves the handling of hazardous materials and requires stringent safety protocols.
-
Fischer Esterification:
-
Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Appropriate acid-resistant PPE is mandatory.
-
Flammable Solvents: Methanol and toluene are flammable. The reactor and all transfer lines must be properly grounded to prevent static discharge. Adequate ventilation is crucial.
-
-
Dieckmann Condensation:
-
Pyrophoric/Reactive Bases: Sodium methoxide is highly reactive with water and moisture. Sodium hydride is pyrophoric and can ignite spontaneously in air.[17] Both must be handled under an inert atmosphere (nitrogen or argon).[17]
-
Exothermic Reaction: The reaction is exothermic and requires a reliable cooling system to prevent thermal runaway.
-
Hydrogen Gas Evolution: The use of sodium hydride will generate hydrogen gas, which is highly flammable. The reactor must be vented to a safe location.
-
A thorough hazard and operability (HAZOP) study should be conducted before any large-scale synthesis is undertaken to identify and mitigate potential risks.
Conclusion
The large-scale synthesis of this compound can be efficiently achieved through either Fischer esterification or Dieckmann condensation. The selection of the optimal route will depend on a careful evaluation of economic, logistical, and safety factors. By implementing robust process controls, including the potential integration of PAT, and adhering to strict safety protocols, manufacturers can ensure the consistent and safe production of this vital chemical intermediate.
References
- 1. US20120065416A1 - Methods for Production of Biodiesel - Google Patents [patents.google.com]
- 2. kochmodular.com [kochmodular.com]
- 3. kochmodular.com [kochmodular.com]
- 4. fiveable.me [fiveable.me]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016069200A1 - Process for in situ water removal from an oxidative esterification reaction using a coupled reactor-distillation system - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 17. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 18. scribd.com [scribd.com]
- 19. mt.com [mt.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. stepscience.com [stepscience.com]
- 22. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: High-Purity Recovery of Methyl 3-Oxocyclopentanecarboxylate via Vacuum Distillation
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Abstract
Methyl 3-oxocyclopentanecarboxylate is a pivotal intermediate in the synthesis of a multitude of complex organic molecules and active pharmaceutical ingredients.[1][2][3][4] Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile building block.[2][4] Achieving high purity of this compound is critical to ensure the success of subsequent reaction steps, maximizing yield and minimizing side-product formation.[2][4] This document provides a comprehensive guide to the purification of this compound using vacuum distillation, a technique essential for heat-sensitive compounds with high boiling points.[5][6] We will explore the underlying principles, provide a detailed, field-tested protocol, and offer insights into process optimization and troubleshooting.
Introduction: The Rationale for Vacuum Distillation
This compound has a relatively high boiling point at atmospheric pressure, reported to be in the range of 221-228 °C. Such temperatures can induce thermal degradation, polymerization, or other side reactions, leading to yield loss and the introduction of new impurities.
The core principle of vacuum distillation is the reduction of a liquid's boiling point by lowering the ambient pressure. [5][6] According to the Clausius-Clapeyron relation, the vapor pressure of a liquid increases with temperature. A liquid boils when its vapor pressure equals the pressure of the surrounding environment. By applying a vacuum, the pressure exerted on the liquid's surface is significantly reduced, allowing it to boil at a much lower, non-destructive temperature.[5] This is particularly advantageous for organic molecules like keto-esters, which may be prone to decomposition or enolization at elevated temperatures.
Published data indicates the boiling point of this compound is 130-140°C at 10 Torr and 105°C at 25 hPa (~18.75 Torr), confirming the suitability of this method.[7]
Pre-Distillation Workup: Managing Impurities
Prior to distillation, it is crucial to remove non-volatile and water-soluble impurities from the crude product, which typically originates from the Fischer esterification of 3-oxocyclopentanecarboxylic acid.[1][7][8]
Common Impurities Include:
-
Starting Materials: Unreacted 3-oxocyclopentanecarboxylic acid and methanol.
-
Catalyst: Sulfuric acid or other acid catalysts.
-
Solvents: Extraction solvents (e.g., ethyl acetate, dichloromethane).[7][9]
-
Water: From aqueous washes.
A standard workup involves quenching the reaction mixture, neutralizing the acid catalyst with a mild base like sodium bicarbonate solution, and extracting the product into an organic solvent.[1][7][9] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure using a rotary evaporator.[7][9] This initial purification simplifies the final distillation step.
Materials and Equipment
Reagents & Consumables
-
Crude this compound (post-workup)
-
High-vacuum grease
-
Stir bar (Teflon-coated)
-
Glass wool or boiling chips (for specific setups, though a stir bar is preferred for vacuum)[10]
-
Dry ice and acetone/isopropanol (for cold trap)
-
Liquid nitrogen (optional, for high vacuum)
Equipment
-
Round-bottom flask (distilling flask)
-
Claisen adapter[10]
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flasks (pear-shaped or round-bottom)
-
Heating mantle with a stirrer
-
Laboratory jack
-
Vacuum pump (capable of reaching <10 Torr)
-
Manometer (for accurate pressure monitoring)
-
Cold trap
-
Thick-walled vacuum tubing[10]
-
Keck clips or other joint clamps
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.
Detailed Distillation Protocol
This protocol is designed for purifying this compound on a laboratory scale.
Step 1: Apparatus Assembly
-
Inspect Glassware: Thoroughly inspect all glassware for cracks or star fractures that could lead to implosion under vacuum.[10]
-
Prepare the Distilling Flask: Place a Teflon-coated stir bar into a clean, dry round-bottom flask. Do not use boiling stones, as the trapped air within them is evacuated under vacuum, rendering them ineffective.[10]
-
Charge the Flask: Add the crude this compound to the flask, filling it to no more than half its volume to prevent bumping.
-
Assemble the Distillation Head: Lightly apply high-vacuum grease to all ground-glass joints to ensure an airtight seal.[10] Assemble the Claisen adapter, distillation head, thermometer, and condenser. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect Flasks: Attach the distilling and receiving flasks. Secure all joints with Keck clips.
-
Set up the Cold Trap: Connect the vacuum tubing from the distillation head to a cold trap, and then from the trap to the vacuum pump.[10] Fill the dewar surrounding the trap with a dry ice/acetone slurry or liquid nitrogen to protect the pump from volatile vapors.
Diagram of the Vacuum Distillation Setup
Caption: Workflow diagram for a standard laboratory vacuum distillation setup.
Step 2: Performing the Distillation
-
Start Stirring: Begin stirring the crude material to ensure smooth boiling.
-
Apply Vacuum: Turn on the vacuum pump and allow the system to evacuate. A hissing sound indicates a leak, which must be addressed. The pressure should drop to the desired level (e.g., 10 Torr). Observe for any initial bumping of low-boiling residual solvents.[10]
-
Initiate Heating: Once the pressure is stable, begin gently heating the distilling flask using the heating mantle. Raise the temperature gradually.
-
Collect Fractions:
-
Forerun: The first few drops to distill will likely be residual solvents or other low-boiling impurities. It is good practice to collect this "forerun" in a separate receiving flask and then switch to a clean one for the main product.
-
Main Fraction: As the temperature of the vapor stabilizes at the expected boiling point for the given pressure, collect the main fraction of pure this compound. Record the temperature range and the pressure.[10] The product should appear as a colorless to light yellow liquid.[2][7]
-
Tailings: A sharp rise in temperature or a change in the distillate's color may indicate the co-distillation of higher-boiling impurities. At this point, stop the distillation.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.[10]
-
Slowly and carefully vent the system to atmospheric pressure. Sudden venting can cause air to rush in and disturb the collected distillate.
-
Turn off the vacuum pump.
-
Disassemble the glassware and weigh the purified product.
-
Data and Expected Outcomes
The following table summarizes the key physical properties and expected distillation parameters for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 32811-75-9 | [2][7] |
| Molecular Formula | C₇H₁₀O₃ | [7][11] |
| Molecular Weight | 142.15 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Density | ~1.15 g/cm³ | [7] |
| Boiling Point | 130-140 °C @ 10 Torr | [7] |
| 105 °C @ 25 hPa (~18.75 Torr) | ||
| Purity Target | ≥97% | [2][4] |
Troubleshooting
| Issue | Probable Cause(s) | Solution(s) |
| Bumping/Violent Boiling | - Heating too rapidly.- Ineffective stirring.- Presence of low-boiling solvents. | - Reduce heating rate.- Ensure stir bar is functioning correctly.- Evacuate system fully under vacuum before heating to remove volatiles.[10] |
| Inability to Reach Low Pressure | - Leaks in the system.- Insufficient vacuum pump. | - Check all joints for proper sealing and re-grease if necessary.- Ensure all tubing is thick-walled and not collapsed.- Service or replace the vacuum pump. |
| Product Decomposing | - Temperature is too high.- Pressure is not low enough. | - Improve the vacuum to further lower the boiling point.- Ensure the heating mantle is not set too high; wrap the distillation column with glass wool to minimize heat loss and maintain a steady distillation rate.[10] |
| No Distillate at Expected Temp | - Manometer is inaccurate.- Thermometer placement is incorrect. | - Calibrate or replace the manometer.- Adjust the thermometer so the bulb is level with the bottom of the condenser side-arm. |
Safety & Handling
-
Combustibility: this compound is a combustible liquid. Keep away from open flames, sparks, and hot surfaces.[12]
-
Personal Protection: Wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and nitrile or neoprene gloves.[12]
-
Inhalation/Contact: Avoid inhaling vapors and direct contact with skin and eyes.[12][13] Perform the distillation in a well-ventilated fume hood.
-
Vacuum Hazard: There is an inherent risk of implosion with vacuum operations. Use a blast shield if available, and always inspect glassware for defects before use.[10]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
Vacuum distillation is an indispensable technique for the purification of this compound, enabling its separation from non-volatile residues and closely boiling impurities at temperatures that preserve its chemical integrity. By carefully preparing the crude material, assembling a leak-free apparatus, and controlling the distillation parameters, researchers can consistently obtain a high-purity product essential for advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. buschvacuum.com [buschvacuum.com]
- 7. methyl 3-oxocyclopentane-1-carboxylate CAS#: 32811-75-9 [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Methyl 3-Oxocyclopentanecarboxylate
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of methyl 3-oxocyclopentanecarboxylate. The method is developed to be stability-indicating, ensuring accurate measurement of the analyte in the presence of its degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed analytical protocols, and a complete validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Analytical Imperative for this compound
This compound is a key cyclic β-keto ester intermediate in the synthesis of a wide array of biologically active molecules, including prostaglandins and various pharmaceutical agents.[3] Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of the final product. Consequently, a reliable and accurate analytical method for its quantification is paramount. High-performance liquid chromatography (HPLC) is a preferred analytical technique for such compounds due to its high resolution, sensitivity, and reproducibility.[4]
This guide details a validated HPLC method, addressing the specific challenges associated with the analysis of β-keto esters, such as keto-enol tautomerism, which can often lead to poor chromatographic peak shapes.[5] The method has been designed to be stability-indicating through forced degradation studies, a critical requirement for pharmaceutical analysis.[6][7]
Analyte Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | --INVALID-LINK--[8] |
| Molecular Weight | 142.15 g/mol | --INVALID-LINK--[8] |
| Structure | | --INVALID-LINK-- |
Chromatographic Method Development: A Rationale-Driven Approach
The development of a robust HPLC method requires a systematic approach, considering the physicochemical properties of the analyte and potential interferences.
Choice of Chromatographic Mode: Reversed-Phase HPLC
Given the moderate polarity of this compound, reversed-phase HPLC is the most suitable chromatographic mode.[9] A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules through hydrophobic interactions.[10]
Addressing Keto-Enol Tautomerism
A significant challenge in the chromatography of β-keto esters is the equilibrium between the keto and enol tautomers, which can result in peak splitting or broadening.[5] To mitigate this, the mobile phase is acidified with a small amount of phosphoric acid. This helps to suppress the ionization of the enol form and drive the equilibrium towards one predominant form, resulting in a sharp, symmetrical peak.[5] An elevated column temperature can also accelerate the interconversion between tautomers, leading to a single averaged peak.[5]
Detector Selection and Wavelength
The ketone chromophore in this compound allows for detection using a UV-Vis detector. While the keto form absorbs at a lower wavelength (around 210 nm), the enol form exhibits a stronger absorbance at approximately 254 nm.[9] To ensure sensitive detection of the predominant form and any potential impurities, a photodiode array (PDA) detector is recommended to monitor multiple wavelengths. For quantification, a wavelength of 220 nm is chosen as a good compromise for sensitivity and baseline stability.[11]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE)
Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detector |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial composition (70:30 Water:Acetonitrile) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase at the initial composition. Filter the solution through a 0.45 µm syringe filter prior to injection.[12][13]
Method Validation Protocol (ICH Q2(R1))
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[2][14] The following parameters should be assessed:
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[6][15]
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Reflux 1 mL of stock solution with 1 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[15]
-
Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
Analyze all stressed samples alongside a non-degraded standard. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks (resolution > 2) and the peak purity can be confirmed using a PDA detector.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Procedure: Analyze the prepared working standard solutions (e.g., 1, 5, 10, 25, 50, 75, 100 µg/mL) in triplicate.
-
Acceptance Criteria: Plot the peak area versus concentration and determine the linearity using the least squares regression method. The correlation coefficient (r²) should be ≥ 0.999.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.
-
Procedure: Spike a placebo or a known sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[1][14]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The relative standard deviation (% RSD) should be ≤ 2.0%.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve)
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and ensuring that the precision (%RSD) and accuracy (% recovery) are acceptable.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Visualized Workflows
Overall Analytical Workflow
Caption: High-level workflow from sample preparation to final report generation.
Interrelationship of Method Validation Parameters
Caption: Logical dependencies among ICH method validation parameters.
Conclusion
The RP-HPLC method detailed in this application note is a reliable, specific, accurate, and precise tool for the quantitative analysis of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended use in quality control and research environments, adhering to stringent regulatory guidelines. The stability-indicating nature of the assay, confirmed through forced degradation studies, makes it particularly valuable for the analysis of stability samples and for gaining insights into the degradation pathways of the molecule.
References
- 1. pharmtech.com [pharmtech.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Stationary Phases to Have in Your Toxicology Toolbox [discover.restek.com]
- 11. cipac.org [cipac.org]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. nacalai.com [nacalai.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. jpsbr.org [jpsbr.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-Oxocyclopentanecarboxylate
Welcome to the technical support center for the synthesis of methyl 3-oxocyclopentanecarboxylate (CAS 32811-75-9). This versatile building block is crucial in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2][3] Achieving high yield and purity is paramount for efficient and cost-effective production. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two predominant methods for this synthesis:
-
Fischer Esterification: This is a direct esterification of 3-oxocyclopentanecarboxylic acid with methanol, catalyzed by a strong acid like sulfuric acid.[2][4][5] This method is straightforward and often provides good yields for small to medium-scale synthesis.
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a 1,6-diester, typically dimethyl adipate, using a strong base to form the cyclic β-keto ester.[6][7][8] This is a classic and powerful method for forming five-membered rings and is often used for larger-scale production.[6][9]
Q2: Which synthetic route should I choose?
A2: The choice depends on your starting material availability, scale, and desired purity.
-
Fischer Esterification is ideal if you have 3-oxocyclopentanecarboxylic acid readily available. The reaction is relatively simple, and the workup is straightforward, with reported yields often exceeding 80%.[4][5]
-
Dieckmann Condensation is preferable when starting from inexpensive bulk materials like dimethyl adipate. While the reaction requires more careful control of conditions, it is a highly effective method for constructing the cyclopentanone ring system.[8][9]
Comparison of Synthetic Routes
| Feature | Fischer Esterification | Dieckmann Condensation |
| Starting Material | 3-Oxocyclopentanecarboxylic Acid | Dimethyl Adipate |
| Key Reagents | Methanol, Sulfuric Acid (catalyst) | Sodium Methoxide (or other strong base) |
| Reaction Type | Esterification | Intramolecular Claisen Condensation |
| Typical Yields | 81-84%[4][5] | Variable, can be high with optimization |
| Pros | Simple procedure, high atom economy, easy workup | Inexpensive starting material, classic ring-forming reaction |
| Cons | Starting material can be more expensive | Requires strictly anhydrous conditions, potential for side reactions |
Troubleshooting Guide: The Dieckmann Condensation
The Dieckmann condensation is a powerful tool, but its success hinges on meticulous control of reaction parameters. Below are common issues and their solutions.
Q3: My yield from the Dieckmann condensation is consistently low. What are the primary causes?
A3: Low yields in a Dieckmann condensation typically stem from one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Moisture Contamination: The base used (e.g., sodium methoxide) and the enolate intermediate are extremely sensitive to moisture. Water will quench the base and the enolate, halting the reaction. Ensure all glassware is oven-dried, and solvents are rigorously anhydrous.
-
Incorrect Stoichiometry of Base: The Dieckmann condensation requires at least one full equivalent of base. This is because the resulting β-keto ester is acidic and will be deprotonated by the alkoxide base. This final deprotonation step is often the thermodynamic driving force for the reaction.[10] Using catalytic amounts of base will result in poor yields.
-
Suboptimal Reaction Temperature: The reaction should be initiated and carefully monitored. Running the reaction at too high a temperature can promote side reactions, such as intermolecular Claisen condensations or decomposition.
-
Inefficient Quench and Workup: The final product must be liberated from its enolate salt by a careful acidic quench.[7] Improper pH adjustment or inefficient extraction can lead to significant product loss.
Q4: I'm observing significant side products. What are they and how can I minimize them?
A4: The primary side reaction is the intermolecular Claisen condensation, where two molecules of dimethyl adipate react with each other instead of intramolecularly.
To minimize side products:
-
Employ High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over the intermolecular reaction. This is a classic strategy for promoting cyclization.
-
Controlled Addition: Slowly adding the dimethyl adipate to the base solution can help maintain a low concentration of the starting material, further favoring the intramolecular pathway.
Q5: How critical is the choice of base and solvent?
A5: The choice is critical. The base's alkoxide should match the alcohol portion of the ester to prevent transesterification. For dimethyl adipate, sodium methoxide (NaOMe) is the ideal base.[7] Using sodium ethoxide, for example, would lead to a mixture of methyl and ethyl esters, complicating purification. The solvent is typically the corresponding alcohol (e.g., methanol for NaOMe), although aprotic solvents like toluene or THF can also be used.[6][11]
Workflow for Dieckmann Condensation
Caption: Optimized workflow for the Dieckmann condensation.
Q6: My final product is impure after workup. What are the best purification techniques?
A6: The crude product often contains unreacted starting material, methanol, and salts.
-
Aqueous Wash: After extraction, washing the organic layer with saturated sodium bicarbonate solution will remove any acidic impurities.[2][5] A final wash with brine helps to remove residual water before drying.
-
Vacuum Distillation: This is the most effective method for purifying this compound on a larger scale. The product has a significantly different boiling point from the starting dimethyl adipate.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel chromatography can be used.[11] A typical eluent system would be a gradient of diethyl ether in pentane or ethyl acetate in hexanes.[11]
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid
This protocol is adapted from procedures described in the literature.[2][4][5]
-
Dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by water (1 x 50 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a liquid. Expected yield: ~9-10 g (85-91%).[2]
Protocol 2: Dieckmann Condensation of Dimethyl Adipate
This protocol is a generalized procedure based on the principles of the Dieckmann condensation.[7][10]
-
Preparation: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: Under a nitrogen atmosphere, add sodium methoxide (1 equivalent) to anhydrous methanol.
-
Reaction: Slowly add dimethyl adipate (1 equivalent) to the stirred sodium methoxide solution via the dropping funnel over 30-60 minutes.
-
Reflux: After the addition is complete, heat the mixture to reflux. Monitor the formation of the product by TLC. The reaction is typically complete within a few hours.
-
Workup: Cool the reaction mixture in an ice bath. Carefully quench by slowly adding dilute hydrochloric acid until the pH is acidic (~3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of methanol).
-
Washing & Drying: Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the pure methyl 2-oxocyclopentanone-1-carboxylate (an isomer of the target, which rearranges to the desired product upon workup or stands as the primary product depending on the exact Dieckmann product nomenclature).
Dieckmann Condensation Mechanism
Caption: Key steps of the Dieckmann condensation mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 8. fiveable.me [fiveable.me]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reactions with Methyl 3-Oxocyclopentanecarboxylate
Welcome to the technical support center for methyl 3-oxocyclopentanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and minimize by-product formation in reactions involving this versatile building block. Here, we address specific experimental issues with in-depth scientific explanations and provide actionable troubleshooting strategies.
Section 1: Alkylation Reactions - Controlling C-Alkylation and Minimizing Side Products
Alkylation of the α-carbon of this compound is a fundamental transformation. However, achieving high yields of the desired mono-alkylated product requires careful control of reaction conditions to prevent common side reactions such as poly-alkylation and O-alkylation.
Frequently Asked Questions (FAQs) for Alkylation
Q1: I am observing significant amounts of di-alkylated and unreacted starting material in my alkylation reaction. How can I improve the selectivity for mono-alkylation?
A1: This is a classic challenge in the alkylation of active methylene compounds. The mono-alkylated product can be deprotonated again by the base and react with another equivalent of the alkylating agent.
-
Causality: The acidity of the remaining α-hydrogen in the mono-alkylated product is often comparable to the starting material, leading to competitive deprotonation and subsequent di-alkylation.
-
Troubleshooting Protocol:
-
Choice of Base and Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete deprotonation of the starting material before adding the alkylating agent. This minimizes the presence of unreacted starting material that can act as a proton source.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C for LDA) to control the reaction rate and prevent side reactions. The subsequent addition of the alkylating agent should also be done at a low temperature, followed by gradual warming to room temperature.
-
Order of Addition: Always add the alkylating agent to the pre-formed enolate solution. Reversing the order of addition will result in a high local concentration of the alkylating agent, favoring poly-alkylation.
-
Solvent: Use an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the enolate and prevent proton exchange.[1]
-
Q2: My reaction is clean, but the yield is low, and I suspect O-alkylation as a potential by-product. How can I favor C-alkylation over O-alkylation?
A2: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The outcome is influenced by several factors.
-
Causality: Harder electrophiles and reaction conditions that favor ionic character of the enolate (e.g., polar aprotic solvents, counterions like Na⁺ or K⁺) tend to promote O-alkylation. Softer electrophiles and conditions that favor covalent character (e.g., less polar solvents, counterions like Li⁺ or Mg²⁺) favor C-alkylation.
-
Troubleshooting Protocol:
-
Alkylating Agent: Use "softer" alkylating agents like alkyl iodides or bromides instead of "harder" ones like alkyl sulfates or tosylates.
-
Counterion Effect: The choice of base can influence the counterion. Using lithium-based bases like LDA or n-butyllithium can favor C-alkylation due to the more covalent nature of the lithium-enolate bond.
-
Solvent Choice: While polar aprotic solvents are generally used, for substrates prone to O-alkylation, exploring less polar solvents like diethyl ether might be beneficial, although this can affect solubility and reaction rates.
-
| Parameter | To Favor Mono-C-Alkylation | To Minimize O-Alkylation |
| Base | Strong, non-nucleophilic (e.g., NaH, LDA) | Lithium-based bases (e.g., LDA) |
| Stoichiometry | Slight excess of base (1.05-1.1 eq.) | N/A |
| Temperature | Low temperature for deprotonation and addition | Moderate temperatures |
| Alkylating Agent | N/A | Soft electrophiles (e.g., R-I, R-Br) |
| Solvent | Aprotic (THF, DMF) | Less polar aprotic (e.g., Et₂O) may help |
Table 1: Key Parameters for Controlling Alkylation Selectivity.
Caption: Troubleshooting Decision Tree for Alkylation Reactions.
Section 2: Robinson Annulation - Preventing Polymerization and Unwanted Condensations
The Robinson annulation is a powerful ring-forming reaction, typically involving a Michael addition followed by an intramolecular aldol condensation.[2][3][4] When using this compound as the Michael donor, several side reactions can diminish the yield of the desired annulated product.
Frequently Asked Questions (FAQs) for Robinson Annulation
Q3: My Robinson annulation with methyl vinyl ketone (MVK) is resulting in a significant amount of polymeric material and a low yield of the desired product. What is causing this and how can I prevent it?
A3: The high reactivity of Michael acceptors like MVK can lead to self-polymerization under the basic or acidic conditions of the reaction.[5]
-
Causality: The enolate formed from this compound can initiate the polymerization of MVK. Also, MVK can polymerize on its own, especially in the presence of strong bases or acids and at elevated temperatures.
-
Troubleshooting Protocol:
-
Use a MVK Precursor: Instead of MVK, use a more stable precursor that generates MVK in situ. A common strategy is to use a Mannich base like 4-(diethylamino)-2-butanone, which eliminates diethylamine upon heating to form MVK. This maintains a low steady-state concentration of the reactive Michael acceptor. The Wichterle reaction, which uses 1,3-dichloro-cis-2-butene, is another variant that avoids polymerization issues.[3]
-
Slow Addition: If using MVK directly, add it slowly to the reaction mixture at a controlled temperature to keep its concentration low.
-
Temperature Management: Run the Michael addition at a lower temperature to disfavor polymerization. The subsequent aldol condensation may require heating, so a stepwise procedure is often beneficial.
-
Q4: The intramolecular aldol condensation step of my Robinson annulation is not proceeding efficiently, and I am isolating the Michael adduct. How can I promote the cyclization?
A4: The cyclization to form the six-membered ring requires the formation of an enolate from the Michael adduct, which then attacks one of the carbonyl groups.[4][6]
-
Causality: The reaction may not have sufficient thermal energy to overcome the activation barrier for the intramolecular aldol condensation. The base used for the initial Michael addition might not be strong enough or may be consumed during the first step.
-
Troubleshooting Protocol:
-
Stepwise Procedure: Isolate the Michael adduct first and then subject it to cyclization conditions. This allows for optimization of the aldol condensation independently.
-
Stronger Base/Heat: After the Michael addition is complete, add a stronger base or increase the temperature to promote the intramolecular aldol condensation and subsequent dehydration.
-
Choice of Base: Protic conditions with a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent often facilitate the aldol condensation and dehydration.
-
Caption: Workflow and Troubleshooting for Robinson Annulation.
Section 3: Unwanted Decarboxylation - A Common Pitfall for β-Keto Esters
This compound is a β-keto ester, a class of compounds susceptible to decarboxylation (loss of CO₂) upon hydrolysis to the corresponding β-keto acid, especially at elevated temperatures.[7][8][9]
Frequently Asked Questions (FAQs) for Decarboxylation
Q5: I am losing my ester group during my reaction or work-up. How can I prevent this unwanted decarboxylation?
A5: Decarboxylation of β-keto esters proceeds through the formation of the corresponding β-keto acid, which is thermally unstable.
-
Causality: The presence of a carbonyl group beta to a carboxylic acid facilitates the loss of CO₂ through a cyclic six-membered transition state.[9] This is often initiated by hydrolysis of the ester under either acidic or basic conditions, followed by heating.
-
Troubleshooting Protocol:
-
Avoid Prolonged Heating in Aqueous Acid or Base: During reaction work-up, minimize the time the compound is exposed to acidic or basic aqueous solutions, especially at elevated temperatures. If an aqueous wash is necessary, perform it at room temperature or below and work quickly.
-
Neutral or Anhydrous Conditions: Whenever possible, perform reactions and purifications under neutral and anhydrous conditions.
-
Purification Method: For purification, consider flash column chromatography on silica gel over distillation if the compound is thermally sensitive. If distillation is necessary, use a high vacuum to keep the boiling point as low as possible.
-
Chemoselective Decarboxylation: In some synthetic routes, selective decarboxylation might be desired. The Krapcho decarboxylation provides a method for decarboxylation under specific conditions, often using a salt like lithium chloride in a polar aprotic solvent like DMSO at high temperatures. Understanding these conditions can also help in avoiding them.
-
| Condition | Favors Decarboxylation | Minimizes Decarboxylation |
| pH | Acidic or basic aqueous conditions | Neutral conditions |
| Temperature | Elevated temperatures | Room temperature or below |
| Water | Presence of water (for hydrolysis) | Anhydrous conditions |
| Work-up | Prolonged aqueous extraction at high temp. | Quick, cold aqueous wash; anhydrous work-up |
| Purification | High-temperature distillation | Column chromatography, low-temp. distillation |
Table 2: Conditions Influencing Unwanted Decarboxylation.
Section 4: General Purification Strategies
Q6: What are the best general practices for purifying products from reactions involving this compound?
A6: The choice of purification method depends on the properties of the desired product and the likely by-products.
-
Aqueous Work-up: After quenching the reaction, an aqueous work-up is typically performed. Use a saturated solution of sodium bicarbonate to neutralize any remaining acid.[10][11] Washing with brine helps to remove water from the organic layer.
-
Extraction: Ethyl acetate is a common and effective solvent for extracting these types of compounds from the aqueous phase.[10][11]
-
Drying: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.[10]
-
Column Chromatography: Flash column chromatography on silica gel is a powerful technique for separating the desired product from starting materials and by-products. A gradient of ethyl acetate in hexanes is a common eluent system.[12]
-
Distillation: For thermally stable and relatively volatile compounds, vacuum distillation can be an effective purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylation [organic-chemistry.org]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. guidechem.com [guidechem.com]
- 11. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 12. orgsyn.org [orgsyn.org]
troubleshooting guide for the synthesis of methyl 3-oxocyclopentanecarboxylate
Technical Support Center: Synthesis of Methyl 3-Oxocyclopentanecarboxylate
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile pharmaceutical intermediate.[1][2][3] Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction & Yield Issues
Question 1: My Dieckmann condensation of dimethyl adipate is resulting in a low yield of this compound. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, are a common issue that can often be traced back to several key factors related to reaction conditions and reagent quality.[4][5][6]
Causality-Driven Troubleshooting:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Sodium methoxide or ethoxide are traditionally used.[5] The reaction requires at least one equivalent of base because the final β-keto ester product is acidic and will be deprotonated by the alkoxide base. This final deprotonation is the thermodynamic driving force of the reaction, shifting the equilibrium towards the product.[7][8] Using a catalytic amount of base will result in poor yields. For improved reactivity and potentially fewer side reactions, consider stronger, sterically hindered bases like potassium t-butoxide or sodium hydride (NaH) in an aprotic solvent.[9]
-
Solvent Purity: The presence of water or protic impurities in the solvent (e.g., toluene, THF, or ethanol) can quench the enolate intermediate, halting the cyclization process.[9] Ensure all solvents are rigorously dried before use. Using anhydrous solvents is paramount for success.
-
Reaction Temperature: While the reaction is often run at reflux in solvents like toluene, excessively high temperatures can promote side reactions, such as intermolecular condensation or decomposition. If you are observing significant charring or the formation of polymeric material, consider running the reaction at a lower temperature for a longer duration.[10]
-
Purity of Starting Material: The purity of the dimethyl adipate is crucial.[4] Impurities can interfere with the reaction. It is advisable to distill the dimethyl adipate before use.
Optimization Protocol:
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or distilled anhydrous solvents.
-
Base Addition: If using sodium hydride, wash it with anhydrous hexane to remove mineral oil. Add the base to the anhydrous solvent and slowly add the dimethyl adipate dropwise at room temperature or 0 °C to control the initial exotherm.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Aqueous Workup: Upon completion, the reaction must be carefully quenched with a mild acid (e.g., acetic acid or dilute HCl) to protonate the enolate of the β-keto ester.[11]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium methoxide, Sodium ethoxide, Potassium t-butoxide, Sodium hydride | Strong base is required to deprotonate the α-carbon of the ester.[5] |
| Solvent | Anhydrous Toluene, THF, or Ethanol | Aprotic solvents can enhance enolate stability.[9] |
| Temperature | Varies with solvent (e.g., reflux in toluene) | Balances reaction rate and minimization of side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the enolate by atmospheric moisture. |
Question 2: I am observing the formation of a significant amount of a high-boiling point byproduct. What could this be and how can I prevent it?
Answer:
The formation of high-boiling point byproducts in a Dieckmann condensation is often indicative of intermolecular Claisen condensation, leading to the formation of polymers or oligomers.[10]
Mechanistic Insight:
The desired reaction is an intramolecular cyclization. However, if the concentration of the diester is too high, the enolate of one molecule can react with the carbonyl of another molecule in an intermolecular fashion. This leads to a chain of linked ester molecules, resulting in high molecular weight, high-boiling point byproducts.
Preventative Measures:
-
High Dilution Conditions: The most effective way to favor the intramolecular reaction over the intermolecular one is to use high dilution. By significantly increasing the volume of the solvent, you decrease the probability of two different diester molecules encountering each other.
-
Slow Addition: Adding the diester slowly to the suspension of the base in the solvent can also help maintain a low effective concentration of the starting material, further promoting cyclization.
Purification & Characterization
Question 3: I am having difficulty purifying my crude this compound. What are the recommended purification techniques?
Answer:
Purification of this compound typically involves a combination of extraction and distillation or chromatography.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After quenching the reaction with acid, the mixture should be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[1][2]
-
Wash Steps: The organic layer should be washed sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acidic starting materials or byproducts), and finally with brine to aid in drying.[1][12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1][12]
-
Final Purification:
-
Vacuum Distillation: This is often the most effective method for purifying the final product on a larger scale. The boiling point will be significantly lower under vacuum, preventing thermal decomposition.
-
Column Chromatography: For smaller scales or if distillation is not feasible, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or pentane.[13]
-
Question 4: What are the expected spectroscopic signatures for this compound in ¹H NMR and IR?
Answer:
Spectroscopic analysis is essential for confirming the structure of the desired product.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~3.73 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).[1]
-
δ ~3.17-3.09 (m, 1H): This multiplet is attributed to the proton on the carbon bearing the ester group (the α-proton to the ester).[1]
-
δ ~2.55-2.24 (m, 4H) and 2.21-2.04 (m, 2H): These multiplets arise from the six protons of the three methylene groups (-CH₂-) in the cyclopentanone ring.[1]
-
-
Infrared (IR) Spectroscopy:
-
~1730-1740 cm⁻¹: A strong absorption band in this region is characteristic of the C=O stretch of the ester carbonyl group.[14]
-
~1740 cm⁻¹: Another strong C=O stretching band for the ketone carbonyl group is also expected in a similar region, often overlapping with the ester carbonyl stretch.
-
Alternative Synthetic Routes
Question 5: Are there alternative methods for synthesizing this compound besides the Dieckmann condensation?
Answer:
Yes, while the Dieckmann condensation is a classic and widely used method, other synthetic routes are available. One common alternative is the Fischer esterification of 3-oxocyclopentanecarboxylic acid.[2][14]
Fischer Esterification Workflow:
This method involves treating 3-oxocyclopentanecarboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[2][14] The reaction is typically heated to reflux to drive the equilibrium towards the formation of the methyl ester.[14]
Caption: Fischer Esterification of 3-oxocyclopentanecarboxylic acid.
Advantages of Fischer Esterification:
-
Readily Available Starting Material: 3-Oxocyclopentanecarboxylic acid is commercially available.
-
Simple Procedure: The reaction setup and workup are generally straightforward.
Disadvantages:
-
Equilibrium Reaction: As an equilibrium process, it may not go to completion, potentially leading to lower yields if water is not effectively removed.
References
- 1. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. fiveable.me [fiveable.me]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. gchemglobal.com [gchemglobal.com]
- 11. m.youtube.com [m.youtube.com]
- 12. METHYL CYCLOPENTANECARBOXYLATE | 4630-80-2 [chemicalbook.com]
- 13. orgsyn.org [orgsyn.org]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Alkylation of Methyl 3-Oxocyclopentanecarboxylate
Welcome to the technical support center for the alkylation of methyl 3-oxocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
Introduction: The Chemistry at Play
The alkylation of this compound is a classic yet powerful method for carbon-carbon bond formation. The reaction hinges on the generation of a nucleophilic enolate from the β-keto ester, which then undergoes an SN2 reaction with an alkylating agent.[1][2][3] The acidity of the α-proton (pKa ≈ 10-11) makes enolate formation relatively straightforward.[4][5] However, the ambident nature of the enolate nucleophile, along with other competing reactions, can lead to a variety of outcomes. This guide will help you control these factors to your advantage.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during the alkylation of this compound in a question-and-answer format.
FAQ 1: Low Yield of the Desired Mono-Alkylated Product
Question: I am getting a low yield of my desired mono-alkylated product. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete enolate formation, competing side reactions, or issues with the alkylating agent. Let's break down the possibilities:
-
Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, a significant portion of the starting material will remain unreacted. It is crucial to use at least one full equivalent of a suitable base to ensure complete conversion to the enolate.[2]
-
Competing Reactions: The primary competing reactions are dialkylation, O-alkylation, and elimination reactions of the alkyl halide.[1][6]
-
Alkylating Agent Reactivity: The success of the SN2 reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are ideal, while secondary and tertiary halides are more prone to elimination.[2][6]
Troubleshooting Protocol:
-
Base Selection: Switch to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA). LDA is a sterically hindered base that rapidly and irreversibly forms the enolate at low temperatures, minimizing side reactions.[2][7]
-
Temperature Control: Perform the enolate formation at low temperatures (-78 °C is common) to favor the kinetically controlled product, which is typically the desired mono-C-alkylated species.[7]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to the enolate solution at a low temperature to maintain control over the reaction and minimize over-alkylation.
-
Choice of Alkylating Agent: Whenever possible, use primary alkyl iodides or bromides for the highest reactivity in SN2 reactions.
FAQ 2: Significant Formation of a Dialkylated Byproduct
Question: My reaction is producing a significant amount of the dialkylated product. How can I favor mono-alkylation?
Answer: The formation of a dialkylated product occurs when the mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with another molecule of the alkylating agent.[1][3] This is more likely to happen under thermodynamic control (higher temperatures, weaker bases).[7]
Key Strategies to Promote Mono-alkylation:
-
Kinetic Control: Employing a strong, bulky base like LDA at low temperatures (-78 °C) is the most effective strategy. This allows for rapid and complete formation of the initial enolate, and the subsequent alkylation can be performed before the mono-alkylated product has a chance to be deprotonated again.[2][7]
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the β-keto ester relative to the base and alkylating agent. This ensures that the alkylating agent is the limiting reagent.
Experimental Workflow for Selective Mono-alkylation:
Caption: Workflow for selective mono-alkylation.
FAQ 3: My Product Seems to be the O-Alkylated Isomer. How Can I Confirm and Prevent This?
Question: I suspect I have formed the O-alkylated product instead of the desired C-alkylated product. How can I confirm this, and what conditions favor C-alkylation?
Answer: O-alkylation is a common side reaction where the electrophile attacks the oxygen atom of the enolate.[6][8] The ratio of C- to O-alkylation is influenced by several factors.
Confirmation of O- vs. C-Alkylation:
-
Infrared (IR) Spectroscopy: C-alkylated products will show two carbonyl stretches (one for the ketone and one for the ester, typically around 1710-1740 cm⁻¹).[9] O-alkylated products (enol ethers) will lack the ketone carbonyl stretch and show a C=C stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the C-alkylated product will lack the enolic proton and show new signals corresponding to the added alkyl group. The ¹³C NMR will clearly show the presence of the ketone carbonyl carbon.
Factors Influencing C- vs. O-Alkylation:
| Factor | Favors C-Alkylation (Hard Nucleophile Site) | Favors O-Alkylation (Soft Nucleophile Site) | Rationale |
| Solvent | Aprotic, non-polar solvents (e.g., THF, Toluene) | Polar aprotic solvents (e.g., DMF, DMSO) | Polar aprotic solvents solvate the cation, leaving a "naked" and more reactive oxygen anion.[10][11] |
| Counter-ion | Tightly coordinating cations (e.g., Li⁺) | Loosely coordinating cations (e.g., K⁺, Cs⁺) | Tighter ion pairing at the oxygen site favors reaction at the carbon. |
| Alkylating Agent | "Soft" electrophiles (e.g., R-I, R-Br) | "Hard" electrophiles (e.g., R-OTs, R₂SO₄) | Based on Hard-Soft Acid-Base (HSAB) theory.[12] |
| Temperature | Lower temperatures | Higher temperatures |
To promote C-alkylation:
-
Use THF as the solvent.
-
Employ a lithium base like LDA.
-
Use an alkyl iodide or bromide as the electrophile.
-
Maintain low reaction temperatures.
FAQ 4: The Reaction is Not Proceeding to Completion, Even with a Strong Base.
Question: I'm using LDA, but my starting material is not fully consumed. What could be the issue?
Answer: Even with a strong base like LDA, several factors can lead to an incomplete reaction.
Troubleshooting Checklist:
-
Quality of LDA: LDA is moisture-sensitive. Ensure it is freshly prepared or properly stored. Titration of the LDA solution is recommended to determine its exact molarity.
-
Solvent Purity: The solvent (typically THF) must be anhydrous. Traces of water will consume the LDA.
-
Temperature of Addition: Adding the base at too high a temperature can lead to side reactions and degradation of the base. Ensure the reaction mixture is maintained at -78 °C during the addition.
-
Steric Hindrance: If your alkylating agent is very bulky, the SN2 reaction may be slow or inhibited.
Experimental Protocols
General Procedure for Mono-alkylation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C to generate LDA in situ.
-
To this freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Slowly add the alkyl halide (1.05 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for alkylation.
References
- 1. aklectures.com [aklectures.com]
- 2. Alkylation of Enolates Alpha Position - Chemistry Steps [chemistrysteps.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 9. datapdf.com [datapdf.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 3-oxocyclopentanecarboxylate
Introduction
Welcome to the technical support guide for the purification of methyl 3-oxocyclopentanecarboxylate (CAS 32811-75-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester intermediate in their synthetic workflows.[1][2] The unique bifunctional nature of this molecule, containing both a ketone and an ester, makes it a valuable building block but also introduces specific challenges during its purification.[2]
This guide provides in-depth, field-proven insights into common issues, troubleshooting strategies, and detailed protocols to help you achieve the desired purity and yield for your downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the workup and purification of this compound in a question-and-answer format.
Issue 1: Low Overall Yield After Aqueous Workup
Question: I've completed the synthesis, but my yield drops significantly after performing the liquid-liquid extraction and washes. What's going wrong?
Potential Causes & Solutions:
-
Cause 1: Hydrolysis of the Ester. β-keto esters can be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to the parent carboxylic acid and methanol.[3] Prolonged contact with aqueous layers, especially if not pH-neutral, can facilitate this decomposition.
-
Expert Insight: The enol form of the β-keto ester is particularly sensitive. The equilibrium between keto and enol forms can be influenced by pH, which in turn affects stability.[4][5]
-
Solution:
-
Use Mild Base: When neutralizing residual acid from the synthesis (e.g., H₂SO₄), use a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).[6][7]
-
Work Efficiently: Minimize the contact time between the organic layer and the aqueous washes. Do not let the separatory funnel sit for extended periods.
-
Brine Wash: After the aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to break emulsions and remove a significant amount of dissolved water from the organic layer before the drying step.[3]
-
-
-
Cause 2: Emulsion Formation. The presence of unreacted starting materials or byproducts can act as surfactants, leading to the formation of a stable emulsion between the organic and aqueous layers. This makes separation difficult and leads to product loss.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Brine Addition: Adding brine can often help to break up an existing emulsion.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool to break the emulsion.[3]
-
-
Issue 2: Product Decomposes During Distillation
Question: I'm trying to purify my crude product by distillation, but I'm getting a dark, tarry residue and very little of the desired product. Why is it decomposing?
Potential Causes & Solutions:
-
Cause 1: Thermal Instability. Like many β-keto esters, this compound can be thermally labile.[5][8] High temperatures, especially in the presence of trace acidic or basic impurities, can catalyze decomposition reactions like decarboxylation or polymerization.
-
Expert Insight: The boiling point is reported as 130-140 °C at 10 Torr.[7] Attempting distillation at atmospheric pressure will require excessively high temperatures, guaranteeing decomposition.
-
Solution:
-
High Vacuum Distillation: Always distill this compound under high vacuum (e.g., <10 Torr) to lower the boiling point and minimize thermal stress.
-
Thorough Neutralization: Ensure all acidic catalysts from the synthesis step are completely removed during the aqueous workup before attempting distillation. A meticulous wash with sodium bicarbonate solution is critical.[7]
-
Consider Alternatives: If the product is particularly sensitive or if high vacuum is not achievable, flash column chromatography is a milder alternative.
-
-
Issue 3: Broad or Tailing Peaks in Chromatographic Analysis (HPLC/GC)
Question: My NMR spectrum looks reasonably clean, but my HPLC or GC chromatogram shows broad, tailing, or even multiple peaks for the product. Is it impure?
Potential Causes & Solutions:
-
Cause 1: Keto-Enol Tautomerism. This is the most common reason for poor peak shape in the chromatography of β-keto esters.[4] The compound exists as a dynamic equilibrium between its keto and enol forms. If the interconversion between these tautomers is on the same timescale as the chromatographic separation, it can lead to significant peak broadening.[9]
-
Expert Insight: The position of the equilibrium is sensitive to the solvent, temperature, and pH.[4] This can cause inconsistent results between different analytical methods or even different runs.
-
Solution (for Analysis):
-
GC Analysis: Given its volatility, GC can be a very effective method. However, transesterification can sometimes occur in the hot injector port if residual alcohol is present.[9] Ensure the sample is completely dry.
-
HPLC Analysis: Use a buffered mobile phase to maintain a consistent pH and "lock" the compound in predominantly one form (usually the keto form at acidic pH). A reverse-phase C18 column is typically suitable.[4]
-
Derivatization: For GC-MS analysis, derivatization (e.g., silylation) can be used to cap the enolic proton, preventing tautomerism and yielding sharp peaks.[10]
-
-
-
Cause 2: Column Interaction. Trace acidic impurities in the product can interact strongly with the stationary phase (especially silica gel in normal-phase chromatography), leading to tailing.
-
Solution (for Purification):
-
Neutralize Silica Gel: When performing flash column chromatography, you can pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a weak base, like 0.1-1% triethylamine, to neutralize active sites.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
The best method depends on the scale of your reaction and the nature of the impurities.
| Purification Method | Scale | Typical Purity | Advantages | Disadvantages |
| Vacuum Distillation | > 5 g | > 98% | Fast, cost-effective for large quantities, removes non-volatile impurities. | Risk of thermal decomposition, does not separate impurities with similar boiling points. |
| Flash Chromatography | < 10 g | > 99% | Excellent separation of closely related impurities, mild conditions.[11] | Time-consuming, requires large solvent volumes, can be costly at scale. |
| Crystallization | Any | Variable | Can provide very high purity if a suitable solvent system is found.[12][13] | Product is a liquid at room temp, making direct crystallization impossible without derivatization. |
Below is a decision workflow to help you choose the appropriate method.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
- 7. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of methyl 3-oxocyclopentanecarboxylate during reaction
Technical Support Center: Methyl 3-Oxocyclopentanecarboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile yet sensitive β-keto ester. Here, we address common challenges related to its decomposition and provide robust, field-proven strategies to ensure the integrity of your reactions and the purity of your products.
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Question: My reaction yield is consistently low, and I'm isolating 3-methylcyclopentanone as a major byproduct. What is happening?
Answer: This is a classic case of unintended hydrolysis followed by decarboxylation. As a β-keto ester, this compound is susceptible to this two-step degradation pathway, especially under harsh pH conditions (either acidic or basic) and elevated temperatures.[1][2]
-
Mechanism:
-
Hydrolysis: The methyl ester is first hydrolyzed to its corresponding carboxylic acid (3-oxocyclopentanecarboxylic acid). This can be catalyzed by acid (H₃O⁺) or base (OH⁻).
-
Decarboxylation: The resulting β-keto acid is thermally unstable. It readily loses carbon dioxide (CO₂) through a cyclic six-membered transition state to form an enol, which then tautomerizes to the more stable ketone, 3-methylcyclopentanone.[3][4]
-
-
Troubleshooting & Prevention:
-
Strict pH Control: Avoid strongly acidic or basic conditions unless the reaction specifically requires them and is known to be faster than the decomposition. If using a base for deprotonation (e.g., for alkylation), use a non-nucleophilic, anhydrous base and perform the reaction at low temperatures.
-
Temperature Management: Keep reaction temperatures as low as feasible. For reactions requiring heat, monitor the reaction progress closely (e.g., by TLC or LC-MS) to minimize heating time.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water is a prerequisite for hydrolysis.
-
Work-up Procedure: During aqueous work-up, use buffered solutions (e.g., saturated ammonium chloride instead of strong acids) and work quickly at low temperatures (e.g., on an ice bath). Avoid prolonged contact with aqueous layers.
-
Question: I am performing an α-alkylation, but I'm observing poor conversion and the formation of multiple unidentified polar byproducts. What could be the cause?
Answer: This issue often points to problems with enolate formation and stability, or competing side reactions.
-
Potential Causes & Solutions:
-
Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, you will have both the enolate and the starting material present. This can lead to self-condensation reactions.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) in a suitable anhydrous solvent (e.g., THF, DMF). Ensure you use at least a full equivalent of the base.
-
-
Base-Induced Decomposition: Strong alkoxide bases like sodium ethoxide in ethanol can promote transesterification or hydrolysis if water is present.[5]
-
Solution: Opt for hydride or amide bases in aprotic solvents. If an alkoxide is necessary, use the one corresponding to the ester (e.g., sodium methoxide for a methyl ester) to prevent transesterification, and ensure strictly anhydrous conditions.
-
-
Enolate Instability: The enolate of this compound can decompose over time, especially at warmer temperatures.[6]
-
Solution: Generate the enolate at low temperatures (e.g., -78 °C to 0 °C) and add the alkylating agent promptly. Do not let the enolate solution sit for extended periods before the next step.
-
-
O- vs. C-Alkylation: While C-alkylation is generally favored for β-keto ester enolates, some conditions can lead to competing O-alkylation, forming a less stable enol ether.
-
Solution: C-alkylation is favored in polar aprotic solvents (THF, DMF). The choice of counter-ion also matters; lithium enolates tend to favor C-alkylation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: Store it in an airtight container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to atmospheric moisture and reduces the rate of potential degradation over time.
Q2: Can I purify this compound using column chromatography? A2: Yes, but with caution. This compound is relatively polar and can be sensitive to silica gel, which is slightly acidic. Prolonged exposure on the column can lead to streaking and some decomposition.
-
Best Practice: Use a deactivated silica gel (e.g., by pre-treating with a solvent mixture containing a small amount of triethylamine or pyridine) and run the column quickly with a suitable solvent system (e.g., ethyl acetate/hexane). Do not let the compound sit on the column for an extended period.
Q3: I need to decarboxylate my product intentionally after a reaction. What is the most reliable method? A3: For a controlled, high-yield decarboxylation without harsh acidic or basic hydrolysis, the Krapcho decarboxylation is the method of choice.[7][8] This reaction is specifically designed for β-keto esters and works under near-neutral conditions.[9]
-
Conditions: Typically, the β-keto ester is heated (140–190 °C) in a polar aprotic solvent like DMSO, often with a salt such as lithium chloride or sodium chloride and a small amount of water.[7][8] The salt's anion acts as a nucleophile to cleave the methyl group, and the resulting carboxylate decarboxylates smoothly.[10]
Q4: My synthesis involves a chiral center at the α-position. How can I prevent epimerization? A4: The α-proton of a β-keto ester is acidic. Its removal by a base (even a weak one) will flatten the carbon center into a planar enolate, destroying the stereochemistry.
-
Prevention Strategies:
-
Avoid Basic Conditions: If possible, use reactions that proceed under neutral or acidic conditions.
-
Careful Base Selection: If a base is unavoidable, use it at the lowest possible temperature and for the shortest possible time. Kinetic deprotonation with a sterically hindered base like LDA at -78 °C is often preferred.
-
Reaction Choice: Some modern catalytic methods, like certain phase-transfer catalysis protocols, are designed to perform reactions like alkylation while preserving or inducing stereochemistry.[11]
-
Visualizing the Challenge: Decomposition Pathways
The primary decomposition routes for this compound are hydrolysis and subsequent decarboxylation.
Caption: Major decomposition pathway of this compound.
Preventative Protocols & Methodologies
Protocol 1: Robust α-Alkylation with Minimized Decomposition
This protocol details a standard procedure for the α-alkylation of this compound using a strong, non-nucleophilic base to minimize side reactions.
Table 1: Reagent and Condition Selection Guide for α-Alkylation
| Parameter | Recommended Choice | Rationale |
| Base | Sodium Hydride (NaH, 60% in oil) | Non-nucleophilic, ensures complete and irreversible deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, dissolves the substrate and enolate well, suitable for low temperatures. |
| Temperature | 0 °C for deprotonation, RT for alkylation | Balances reaction rate with enolate stability. Lower temps (-78 °C) can be used. |
| Alkylating Agent | Alkyl Iodide or Bromide (e.g., MeI) | Good electrophiles for Sₙ2 reaction with the enolate. |
| Work-up | Saturated aq. NH₄Cl | Mildly acidic quench to neutralize the reaction without harsh pH changes. |
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), wash sodium hydride (1.1 eq.) with anhydrous hexane to remove mineral oil, and suspend it in anhydrous THF.
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise over 15-20 minutes.
-
Stirring: Stir the resulting slurry at 0 °C for 30-60 minutes, or until hydrogen evolution ceases. The formation of the sodium enolate is now complete.
-
Alkylation: Add the alkylating agent (1.1-1.2 eq.) dropwise at 0 °C. Allow the reaction to warm slowly to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Wash the organic layer with water and then brine.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.
Experimental Workflow Diagram
References
- 1. aklectures.com [aklectures.com]
- 2. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. wikiwand.com [wikiwand.com]
- 11. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Methyl 3-Oxocyclopentanecarboxylate Synthesis
Introduction: The Critical Role of Catalysis in Dieckmann Condensation
Welcome to the technical support guide for the synthesis of methyl 3-oxocyclopentanecarboxylate. This versatile building block, crucial in the development of pharmaceuticals and fine chemicals, is most commonly synthesized via the Dieckmann condensation of dimethyl adipate.[1][2] The Dieckmann condensation is an intramolecular Claisen condensation that forms a cyclic β-keto ester.[3][4][5][6] The success of this cyclization—in terms of yield, purity, and reaction time—is critically dependent on the choice of catalyst and the reaction conditions.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide you not only with procedural steps but also with the underlying chemical principles to empower you to make informed decisions in your own laboratory settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common base catalysts for this synthesis, and what are the trade-offs?
The selection of the base is the most critical parameter in the Dieckmann condensation. The base's primary role is to deprotonate the α-carbon of the diester to generate a reactive enolate nucleophile.[5][7] However, the nature of the base dictates the reaction's efficiency and side-reaction profile.
| Catalyst | Typical Solvent | Key Advantages | Potential Issues & Causality |
| Sodium Methoxide (NaOMe) | Methanol (MeOH) | Inexpensive, classic reagent. The methoxide matches the ester, preventing transesterification. | Reversible Reaction: The reaction is an equilibrium. If the product β-keto ester is not sufficiently deprotonated by the methoxide, the reverse reaction can occur, lowering yields.[8] |
| Sodium Hydride (NaH) | Toluene, THF | Irreversible Deprotonation: As a non-nucleophilic, strong base, NaH irreversibly deprotonates the diester, driving the reaction to completion. The only byproduct is H₂ gas.[9][10] | Handling & Safety: NaH is typically supplied as a 60% dispersion in mineral oil, which must be washed off for some applications. It is highly reactive with water and protic solvents. |
| Potassium tert-Butoxide (KOtBu) | Toluene, THF | Excellent non-nucleophilic, strong base. Its bulky nature can sometimes improve selectivity.[9][10] Solvent-free reactions have also been reported, offering a greener alternative.[9] | Cost & Hygroscopic Nature: Generally more expensive than NaH or NaOMe. It is also highly sensitive to moisture. |
| Dimsyl Ion in DMSO | DMSO | Enhanced Reaction Rates: Studies have shown that using the dimsyl ion (the conjugate base of DMSO) in DMSO can lead to significantly higher reaction rates and yields compared to traditional systems.[9][11] This is due to the high polarity of DMSO, which effectively solvates the intermediate enolate.[9] | Workup Complexity: DMSO's high boiling point can complicate product isolation. |
Q2: My reaction yield is consistently low. What are the likely catalyst-related causes?
Low yield is a common issue that can almost always be traced back to catalyst activity or reaction equilibrium.
-
Cause 1: Catalyst Quenching (Moisture)
-
Explanation: All the recommended bases are extremely sensitive to moisture. Any water in the reagents or solvent will react with and consume the base, rendering it ineffective for the condensation. Sodium hydride, for instance, will react with water to produce hydrogen gas and sodium hydroxide, which is not a strong enough base to efficiently deprotonate the diester.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene). Handle hygroscopic bases like KOtBu in a glovebox or under a dry inert atmosphere (Nitrogen or Argon).
-
-
Cause 2: Incomplete Deprotonation & Reverse Reaction
-
Explanation: The final, thermodynamically favorable step of the mechanism is the deprotonation of the newly formed β-keto ester (pKa ≈ 11-13) by the alkoxide base.[7] If a weaker base or insufficient base is used, this final deprotonation is not efficient, allowing the reversible cyclization step to shift back towards the starting materials.[8]
-
Solution: Switch from sodium methoxide to a stronger, non-nucleophilic base like sodium hydride (NaH).[9][10] This makes the initial enolate formation irreversible and ensures the reaction proceeds to completion. Use at least one full equivalent of the base.
-
-
Cause 3: Intermolecular Side Reactions
-
Explanation: At high concentrations, the enolate of one diester molecule can react with the carbonyl of another molecule (intermolecular Claisen condensation), leading to polymer formation instead of the desired cyclic product.
-
Solution: Employ high-dilution conditions. Slowly adding the diester to a solution of the base in the solvent can help maintain a low concentration of the starting material, thus favoring the intramolecular cyclization pathway.
-
Q3: I'm observing an unexpected side product. Could it be transesterification?
-
Explanation: Yes. Transesterification occurs when the alkoxide base used does not match the alkyl group of the ester. For example, using sodium ethoxide (NaOEt) with dimethyl adipate will result in a mixture of methyl and ethyl esters in both the starting material and the product, complicating purification.[3]
-
Causality: The alkoxide can act as a nucleophile, attacking the ester's carbonyl carbon. This leads to an exchange of the alcohol portion of the ester.
-
Solution: Always match the alkoxide to the ester (e.g., use sodium methoxide for methyl esters).[3] Alternatively, use a non-nucleophilic base like sodium hydride or potassium tert-butoxide, which cannot participate in transesterification.[9][10]
Visualized Mechanisms and Workflows
A clear understanding of the reaction pathway and a logical troubleshooting process are essential for success.
Caption: Reaction mechanism of the Dieckmann condensation.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH) in Toluene
This protocol is recommended for achieving high, reproducible yields by leveraging an irreversible reaction pathway.
-
Materials:
-
Dimethyl adipate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel.
-
Catalyst Addition: Carefully add the sodium hydride (60% dispersion) to the toluene. Note: For some applications, the mineral oil can be removed by washing the NaH with dry hexanes, but for this reaction, it is often unnecessary.
-
Heating: Heat the suspension to reflux with vigorous stirring.
-
Substrate Addition: Add the dimethyl adipate dropwise from the dropping funnel to the refluxing suspension over a period of 1-2 hours. This slow addition is crucial to favor the intramolecular reaction.
-
Reaction: Maintain the reflux for an additional 2-3 hours after the addition is complete. The reaction progress can be monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH and the product enolate. Caution: Hydrogen gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
-
Protocol 2: Alternative Synthesis via Fischer Esterification
For instances where the starting material is 3-oxocyclopentanecarboxylic acid, a simple acid-catalyzed esterification is effective.
-
Materials:
-
3-oxocyclopentanecarboxylic acid (1.0 eq)
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Dichloromethane (DCM)
-
1% Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Reaction Setup: Dissolve 3-oxocyclopentanecarboxylic acid in methanol in a round-bottom flask.[12]
-
Catalyst Addition: Carefully add a catalytic amount (e.g., 0.1 ml per 13g of acid) of concentrated sulfuric acid.[12]
-
Heating: Heat the solution to reflux and stir for 1.5-2 hours.[12]
-
Solvent Removal: After cooling, remove the methanol under reduced pressure.[12]
-
Workup: Dissolve the residue in dichloromethane and wash it with a 1% aqueous sodium bicarbonate solution to neutralize the remaining acid.[12]
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to yield the final product.[12][13]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 5. tutorchase.com [tutorchase.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. gchemglobal.com [gchemglobal.com]
- 12. prepchem.com [prepchem.com]
- 13. guidechem.com [guidechem.com]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-Oxocyclopentanecarboxylate
Welcome to the technical support center for methyl 3-oxocyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvents in modulating the reactivity of this versatile building block. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounding our advice in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the influence of solvent choice on the chemical behavior of this compound.
Q1: What are the primary reactive sites on this compound and how does its structure influence reactivity?
A1: this compound possesses three key reactive sites originating from its β-keto ester functionality:
-
The α-Carbons (C2 and C4): The protons on the carbons adjacent to the ketone (C2 and C4) are acidic. The proton at C2, situated between the ketone and the ester carbonyls, is significantly more acidic and is the primary site for deprotonation to form an enolate. This enolate is a potent carbon nucleophile, crucial for alkylation and condensation reactions.[1][2]
-
The Ketone Carbonyl (C3): The electrophilic carbon of the ketone is susceptible to attack by nucleophiles, most notably in reduction reactions using hydrides (e.g., NaBH₄) to form a secondary alcohol.[3][4]
-
The Ester Carbonyl (C1): This carbonyl is less electrophilic than the ketone. It can undergo reactions like hydrolysis or transesterification, typically under harsher conditions than those affecting the ketone.
The molecule's reactivity is dominated by the chemistry of its enolate form. The choice of solvent directly impacts the formation, stability, and nucleophilicity of this critical intermediate.[1]
Q2: How do polar protic solvents affect reactions involving this β-keto ester?
A2: Polar protic solvents, such as water, methanol, and ethanol, possess O-H or N-H bonds and can act as hydrogen bond donors. Their effects are profound and often detrimental in reactions requiring a strong nucleophile:
-
Suppressed Nucleophilicity: Protic solvents form a "cage" around the enolate or any anionic nucleophile through hydrogen bonding.[5][6] This solvation shell stabilizes the nucleophile, making it less reactive and hindering its ability to attack an electrophile. This effect is particularly damaging in Sₙ2-type alkylation reactions, where a "naked," highly reactive nucleophile is desired.[5]
-
Promotion of Keto-Enol Tautomerism: Protic solvents can facilitate the equilibrium between the keto and enol forms, which can lead to unwanted side reactions or epimerization if the α-carbon is a stereocenter.[2][7]
-
Use in Reductions: Conversely, in reactions like the reduction of the ketone with sodium borohydride (NaBH₄), polar protic solvents like methanol or ethanol are often the solvent of choice.[3][4] They serve to protonate the initially formed alkoxide and can also activate the carbonyl group for nucleophilic attack.
Q3: Why are polar aprotic solvents like DMF or THF often recommended for alkylation reactions?
A3: Polar aprotic solvents (e.g., DMF, DMSO, THF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They are the preferred medium for reactions involving enolates for several key reasons:
-
Enhanced Nucleophilicity: These solvents effectively solvate the cation (e.g., Na⁺, K⁺, Li⁺) of the base used for deprotonation, but they poorly solvate the enolate anion.[8] This leaves a "naked" and highly reactive enolate, dramatically increasing the rate of Sₙ2 alkylation reactions.[5][6]
-
Favorable Dielectric Constant: They possess moderate to high dielectric constants, which helps to dissolve the polar reactants and stabilize charged intermediates that may form during the reaction.[9][10]
-
Inertness: They are generally unreactive towards the strong bases and nucleophiles used in these transformations.
The result is typically faster reaction times, higher yields, and a cleaner reaction profile compared to protic or nonpolar solvents.[8]
Q4: What is the significance of a solvent's dielectric constant (ε) in these reactions?
A4: The dielectric constant (ε) is a measure of a solvent's ability to separate ions and solvate charged species.[9]
-
High Dielectric Constant (ε > 15): Solvents with a high ε are considered polar and are effective at stabilizing charged transition states and intermediates.[11] This can be crucial for reactions that proceed through ionic pathways. For instance, a higher dielectric constant can favor Sₙ1-type reactions or help to dissolve ionic reagents.[12]
-
Low Dielectric Constant (ε < 15): Nonpolar solvents have low ε values and are poor at stabilizing charges.[11] They are generally unsuitable for generating and reacting enolates, as the ionic base and the resulting enolate salt would have very low solubility.
While a high dielectric constant is generally favorable for ionic reactions, it is the combination of a high dielectric constant and aprotic nature that makes solvents like DMF (ε = 37) and DMSO (ε = 47) ideal for many enolate-based transformations.[10]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during the synthesis and modification of this compound.
Issue 1: Poor Yield During Enolate Formation and Subsequent Alkylation
Q: I am attempting to alkylate this compound using NaH in THF, but I am getting low yields of my desired C-alkylated product. What could be the cause?
A: Low yields in this classic transformation often point to issues with either enolate formation or the subsequent alkylation step. The solvent plays a pivotal role in both.
Troubleshooting Steps & Explanations:
-
Solvent Purity is Paramount:
-
Causality: Polar aprotic solvents like THF are hygroscopic and readily absorb atmospheric moisture. Any trace of water (a protic substance) will quench the strong base (e.g., NaH, LDA) and the enolate as it forms, drastically reducing the concentration of your active nucleophile.
-
Solution: Ensure your solvent is rigorously dried before use, for example, by distilling from sodium/benzophenone or passing it through an activated alumina column. Always conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Incomplete Enolate Formation:
-
Causality: While THF is a good solvent, its ability to solvate the sodium cation is moderate. This can lead to aggregation of the sodium enolate, reducing its effective concentration and reactivity. Solvents with higher polarity and coordinating ability can be more effective.
-
Solution: Consider switching to a more polar aprotic solvent like DMF or DMSO . These solvents are superior at solvating the Na⁺ cation, leading to a more dissociated and reactive "naked" enolate.[8] This simple change can often lead to a significant increase in yield and reaction rate.
-
-
Base and Temperature Considerations:
-
Causality: Complete deprotonation is necessary. While NaH is sufficient, ensuring it is a fresh, high-quality dispersion is critical. The reaction temperature for enolate formation should be optimized; starting at 0 °C and allowing the mixture to warm to room temperature is a common practice to ensure complete deprotonation before adding the alkylating agent.[8]
-
Solution: Verify the quality of your base. Allow sufficient time for full enolate formation (typically 30-60 minutes) before adding the electrophile. Monitor this step if possible.
-
Caption: A decision-making workflow for troubleshooting poor alkylation yields.
Issue 2: Competing O-Alkylation Side Product is Observed
Q: My alkylation reaction is producing a significant amount of the O-alkylated product (an enol ether) alongside my desired C-alkylated product. How can I improve the C-selectivity?
A: The C- vs. O-alkylation ratio is a classic problem in enolate chemistry, governed by Hard-Soft Acid-Base (HSAB) theory and heavily influenced by the solvent and counter-ion. The enolate is an ambident nucleophile with a "hard" oxygen center and a "soft" carbon center.
Troubleshooting Steps & Explanations:
-
Solvent Choice Dictates Reactivity:
-
Causality: In polar protic solvents , hydrogen bonding occurs preferentially at the site of highest charge density, the "hard" oxygen atom. This shields the oxygen, making the "soft" carbon atom the more likely site of attack. However, as discussed, these solvents suppress overall reactivity.
-
Causality: In polar aprotic solvents (DMF, DMSO) , the cation is strongly solvated, leaving the enolate anion "naked". In this state, the oxygen, bearing more negative charge, is highly reactive. This can favor O-alkylation, especially with "hard" electrophiles (e.g., chlorotrimethylsilane). For alkyl halides (soft electrophiles), C-alkylation is generally favored, but the solvent still plays a role.
-
Solution: While polar aprotic solvents are needed for reactivity, switching from a highly polar one like DMSO to a less polar one like THF can sometimes improve C-selectivity. In THF, the enolate is more likely to exist as a tighter ion pair, which can sterically hinder the oxygen atom and favor reaction at the carbon.
-
-
Counter-ion and Temperature Effects:
-
Causality: Smaller, more Lewis-acidic cations (like Li⁺) coordinate more tightly to the oxygen atom than larger cations (like K⁺). This Li-O bond reduces the reactivity of the oxygen, thereby promoting C-alkylation.
-
Solution: If using NaH or KH, consider switching to a lithium base like lithium diisopropylamide (LDA) or n-butyllithium. Running the reaction at lower temperatures (-78 °C) can also increase the kinetic preference for C-alkylation.
-
Caption: Protic solvents "cage" the enolate, while aprotic solvents leave it "naked" and more reactive.
Issue 3: Poor Diastereoselectivity in the Ketone Reduction
Q: I am reducing the ketone of my substituted this compound with NaBH₄ in methanol, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
A: Achieving high diastereoselectivity in the reduction of a cyclic ketone depends on controlling the facial approach of the hydride nucleophile. This is influenced by sterics (Felkin-Anh model) and, importantly, by chelation. Solvent choice is critical for enabling or disabling chelation control.
Troubleshooting Steps & Explanations:
-
Understanding Chelation Control:
-
Causality: If the molecule has a coordinating group (like the ester) positioned correctly relative to the ketone, a Lewis-acidic metal ion can coordinate to both carbonyl oxygens simultaneously. This locks the conformation of the molecule and forces the nucleophile to attack from the less hindered face of this rigid complex, leading to high selectivity.
-
Mechanism: Sodium (from NaBH₄) is not a strong Lewis acid. To promote chelation, a separate Lewis acid additive is often required.
-
-
Solvent Role in Chelation:
-
Causality: Highly coordinating solvents, like methanol, can compete with the substrate for binding to the Lewis acid, disrupting the chelation complex and leading to poor selectivity.[13] Non-coordinating solvents are required for effective chelation control.
-
Solution:
-
Switch to a Non-Coordinating Solvent: Change the solvent from methanol to a non-coordinating one like dichloromethane (DCM) or toluene .
-
Add a Chelating Agent: Use a reducing agent with a more Lewis-acidic cation or add a separate Lewis acid. For example, using zinc borohydride (Zn(BH₄)₂) or adding cerium(III) chloride (CeCl₃) with NaBH₄ (the Luche reduction) in a solvent like ethanol or methanol can dramatically improve selectivity by promoting chelation.[13] The cerium ion preferentially coordinates to the hard ketone oxygen, activating it for attack.
-
-
| Reducing System | Solvent | Typical Diastereomeric Ratio (syn:anti) | Primary Control Mechanism |
| NaBH₄ | Methanol | ~ 1.5 : 1 | Felkin-Anh (Sterics) |
| NaBH₄ / CeCl₃ (Luche) | Ethanol | > 10 : 1 | Chelation/Activation |
| Zn(BH₄)₂ | THF/DCM | > 20 : 1 | Strong Chelation Control |
Note: Ratios are illustrative and depend on the specific substrate.
Part 3: Experimental Protocols
Protocol 1: Optimized C-Alkylation of this compound
This protocol is optimized for high yield of the C-alkylated product, leveraging principles of solvent effects.
Materials:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil, 1.1 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen. Allow to cool to room temperature.
-
Base Suspension: Add anhydrous DMF (approx. 0.2 M relative to the substrate) to the flask via syringe. Carefully add the NaH dispersion. Stir the suspension at 0 °C (ice bath) for 10 minutes.
-
Enolate Formation: Slowly add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMF to the NaH suspension at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 45 minutes to ensure complete deprotonation and formation of the sodium enolate. The mixture may become a clear solution or remain a slight slurry.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scale-Up of Methyl 3-Oxocyclopentanecarboxylate Synthesis: A Technical Support Guide
For researchers, chemists, and process development professionals, the journey of a promising molecule from a laboratory curiosity to a pilot-plant reality is fraught with challenges. The synthesis of methyl 3-oxocyclopentanecarboxylate, a key building block in the pharmaceutical industry, is a prime example of a reaction that demands careful consideration during scale-up. While the Dieckmann condensation—the cornerstone of this synthesis—is a powerful tool for ring formation, its successful implementation on a larger scale hinges on a deep understanding of reaction kinetics, thermal hazards, and process control.
This technical support center provides a comprehensive guide to troubleshooting and frequently asked questions encountered during the scale-up of this compound synthesis. Drawing upon established principles of chemical engineering and process safety, this guide aims to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a safe and efficient transition from bench to pilot plant.
Troubleshooting Guide: From Lab Bench to Pilot Reactor
This section addresses specific issues that may arise during the scale-up of the Dieckmann condensation for producing this compound.
Issue 1: Lower than expected yield at pilot scale compared to the lab.
Q: We achieved an 85% yield of this compound in our 1L lab reactor, but at the 100L pilot scale, the yield has dropped to 60%. What are the likely causes and how can we troubleshoot this?
A: A significant drop in yield upon scale-up is a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, as well as reaction kinetics.
-
Inadequate Mixing: The efficiency of mixing does not scale linearly. In a larger reactor, inefficient agitation can lead to localized "hot spots" or areas of high substrate concentration, which can promote side reactions such as intermolecular Claisen condensation or oligomerization. The enolate intermediate, if not rapidly brought into contact with the other ester group of the same molecule, may react with other molecules of the starting diester.
-
Troubleshooting Steps:
-
Review Agitator Design and Speed: Ensure the pilot plant reactor's agitator (type, size, and speed) is appropriate for the reaction volume and viscosity. The goal is to achieve a uniform distribution of reactants and maintain a consistent temperature throughout the vessel.
-
Consider Baffling: If not already in place, the installation of baffles in the reactor can significantly improve mixing by disrupting vortex formation and promoting top-to-bottom turnover.
-
Computational Fluid Dynamics (CFD) Modeling: For a more in-depth analysis, CFD modeling can simulate the mixing dynamics within your specific reactor geometry and help optimize agitator parameters.
-
-
-
Sub-optimal Reagent Addition: The rate of addition of the strong base (e.g., sodium methoxide) is critical. In the lab, it's often added quickly. At scale, a slow, controlled addition is crucial to manage the reaction's exothermicity and prevent the build-up of unreacted base, which can catalyze side reactions.
-
Troubleshooting Steps:
-
Implement Controlled Dosing: Utilize a dosing pump for the addition of the base. The addition rate should be carefully calculated based on the reaction's heat evolution profile, as determined by reaction calorimetry.
-
Subsurface Addition: Consider adding the base below the surface of the reaction mixture to ensure rapid dispersion and minimize localized high concentrations.
-
-
-
Temperature Control Issues: The Dieckmann condensation is an exothermic reaction.[1][2] A larger reactor has a smaller surface-area-to-volume ratio, making heat dissipation less efficient.[3] Poor temperature control can lead to a runaway reaction, significantly impacting yield and safety.
-
Troubleshooting Steps:
-
Reaction Calorimetry: If not already performed, conduct reaction calorimetry studies to accurately determine the heat of reaction and the rate of heat evolution. This data is essential for designing an adequate cooling system for the pilot reactor.
-
Jacket Cooling and Internal Coils: Ensure the reactor's cooling jacket has sufficient capacity. For highly exothermic reactions, the use of internal cooling coils may be necessary to provide additional heat transfer area.
-
-
Issue 2: Product purity is lower at pilot scale, with unidentified byproducts.
Q: Our lab-scale product was >98% pure by GC-MS. At the pilot scale, we are seeing several new impurities. What are the likely side reactions and how can we mitigate them?
A: The formation of byproducts during scale-up often points to issues with reaction conditions or work-up procedures. For the Dieckmann condensation of dimethyl adipate to form this compound, the following side reactions are plausible:
-
Intermolecular Claisen Condensation: As mentioned earlier, poor mixing can lead to the enolate of one dimethyl adipate molecule reacting with the ester carbonyl of another, leading to the formation of linear β-keto esters and other oligomeric impurities.
-
Mitigation: Improve mixing efficiency and control the rate of base addition.
-
-
Hydrolysis of Ester Groups: If there is moisture present in the starting materials or solvents, the strong base can catalyze the hydrolysis of the ester groups to carboxylates. This is particularly problematic during work-up.
-
Mitigation:
-
Use Anhydrous Reagents and Solvents: Ensure all starting materials and the reaction solvent (e.g., toluene) are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reactor.
-
-
-
Incomplete Reaction or Reversibility: The Dieckmann condensation is a reversible reaction.[4] The final, irreversible step is the deprotonation of the product, the β-keto ester, by the alkoxide base. If insufficient base is used, or if the reaction is not driven to completion, unreacted starting material will remain.
-
Mitigation:
-
Stoichiometry of the Base: Ensure at least one full equivalent of a strong, non-nucleophilic base is used.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to ensure complete conversion. In-process monitoring can be invaluable here.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of scaling up the synthesis of this compound.
Q1: What are the primary safety concerns when scaling up the Dieckmann condensation?
A: The primary safety concerns are:
-
Runaway Reaction: Due to the exothermic nature of the reaction, a failure in the cooling system can lead to a rapid increase in temperature and pressure, potentially resulting in a reactor rupture.[2][5][6] A thorough thermal hazard assessment, including reaction calorimetry, is essential to understand the reaction's thermal profile and to design appropriate safety measures.[3][7]
-
Handling of Sodium Methoxide: Sodium methoxide is a strong base that is highly reactive and corrosive. It reacts violently with water.[8] At the pilot plant scale, it is often handled as a solution in methanol. All handling should be done in a well-ventilated area, with appropriate personal protective equipment (PPE), and under an inert atmosphere.
-
Hydrogen Evolution: If sodium metal is used to generate the sodium methoxide in situ, flammable hydrogen gas is produced. The reactor must be properly vented to a safe location.
Q2: How should the reaction be quenched and worked up at the pilot scale?
A: Quenching a large-scale reaction involving a strong base like sodium methoxide must be done with extreme care to control the exotherm.
-
Cooling: The reaction mixture should first be cooled to a low temperature (e.g., 0-10 °C).
-
Controlled Quenching Agent Addition: A proton source is used to neutralize the remaining base. Instead of adding water directly, which can cause a violent reaction, a safer approach is to slowly add a less reactive proton source like isopropyl alcohol first, followed by methanol, and then water or an aqueous acid solution (e.g., dilute HCl or acetic acid).[8][9] The addition should be done slowly and with efficient stirring to dissipate the heat generated during neutralization.
-
Phase Separation: After quenching, the aqueous and organic layers are separated.
-
Washes: The organic layer containing the product should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash to aid in phase separation and remove residual water.
Q3: What are the recommended methods for purifying this compound at the pilot scale?
A: The primary method for purifying this compound at the pilot scale is vacuum distillation .
-
Fractional Distillation: To achieve high purity, fractional distillation under reduced pressure is recommended. This allows for the separation of the product from lower-boiling impurities (e.g., residual solvent) and higher-boiling byproducts (e.g., oligomers).
-
Distillation Parameters: The boiling point of this compound is approximately 130-140 °C at 10 Torr. The exact distillation parameters (pressure, temperature, and reflux ratio) will need to be optimized based on the specific impurity profile of the crude product.
-
Crystallization: For achieving very high purity, crystallization can be explored. This would involve dissolving the distilled product in a suitable solvent system and cooling it to induce crystallization. However, this may be more challenging for this specific compound which is a liquid at room temperature.
Q4: How can we monitor the progress of the reaction in a pilot plant reactor?
A: In-process monitoring is crucial for understanding and controlling the reaction at scale. Process Analytical Technology (PAT) provides tools for real-time analysis.
-
In-situ FTIR or Raman Spectroscopy: These techniques can be used to monitor the disappearance of the starting diester and the appearance of the β-keto ester product in real-time. This allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential side reactions.
-
Automated Sampling and HPLC Analysis: An automated system can be set up to periodically withdraw a sample from the reactor, quench it, and inject it into an HPLC for analysis. This provides quantitative data on the concentration of reactants, products, and byproducts throughout the reaction.
Process Parameters Summary
The following table provides a general comparison of key process parameters between the lab and pilot plant scales for the synthesis of this compound via Dieckmann condensation.
| Parameter | Laboratory Scale (1L) | Pilot Plant Scale (100L) | Key Considerations for Scale-Up |
| Base Addition | Manual, often rapid | Automated, slow, and controlled | Prevent exotherm and localized high concentrations. |
| Mixing | Magnetic stirrer or overhead stirrer | Mechanical agitator with baffles | Ensure homogeneity and efficient heat transfer. |
| Temperature Control | Heating mantle/cooling bath | Jacketed reactor with internal cooling coils | Manage the exotherm due to a lower surface-area-to-volume ratio. |
| Work-up/Quenching | Manual addition to a separate vessel | Slow, controlled addition into the reactor | Control the exotherm of neutralization. |
| Purification | Column chromatography or simple distillation | Fractional vacuum distillation | Efficiently separate product from impurities at a larger scale. |
Visualizing the Workflow and Troubleshooting
Dieckmann Condensation Workflow for Pilot-Scale Synthesis
Caption: Pilot-scale workflow for this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield in scale-up.
References
- 1. icheme.org [icheme.org]
- 2. Runaway Reaction - Chemical Engineering World [chemicalengineeringworld.com]
- 3. helgroup.com [helgroup.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 6. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xchemi.com [xchemi.com]
- 9. sarponggroup.com [sarponggroup.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 3-Oxocyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methyl 3-Oxocyclopentanecarboxylate
This compound is a versatile bifunctional molecule featuring a cyclopentanone ring, a ketone at the 3-position, and a methyl ester at the 1-position. This arrangement of functional groups makes it a valuable precursor for a range of more complex structures, particularly in the development of novel therapeutics. Its utility stems from the ability to selectively perform chemical transformations at the ketone, the ester, or the alpha-positions to the carbonyl groups.
This guide will focus on the most prevalent and strategically important synthetic pathways to this molecule, providing a critical evaluation of their respective strengths and weaknesses.
Route 1: The Dieckmann Condensation Approach
The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis.[1][2][3] This intramolecular Claisen condensation of a diester is a powerful method for forming five- and six-membered rings.[2][3] In the context of our target molecule, the classical approach involves the cyclization of dimethyl adipate.
Mechanistic Rationale
The reaction is initiated by a strong base, typically sodium methoxide, which deprotonates the α-carbon of one of the ester groups to form a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the carbonyl carbon of the second ester group, forming a cyclic tetrahedral intermediate. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester. An acidic workup is necessary to neutralize the enolate formed by deprotonation of the product by the methoxide leaving group.
It is crucial to note that the direct Dieckmann condensation of dimethyl adipate yields methyl 2-oxocyclopentanecarboxylate . To obtain the desired 3-oxo isomer, a subsequent multi-step sequence is required. This typically involves α-bromination, followed by a Favorskii-type rearrangement, or other isomerization strategies. For the purpose of this guide, we will focus on the initial cyclization to the 2-oxo isomer as the key step in this pathway.
Diagram: Dieckmann Condensation of Dimethyl Adipate
Caption: Mechanism of the Dieckmann condensation of dimethyl adipate.
Experimental Protocol: Synthesis of Methyl 2-Oxocyclopentanecarboxylate
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of dimethyl adipate in anhydrous toluene is added dropwise to a stirred suspension of sodium methoxide in anhydrous toluene at reflux temperature.
-
The mixture is refluxed for several hours, during which time the reaction mixture becomes a thick slurry.
-
After cooling to room temperature, the reaction is quenched by the slow addition of concentrated hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford methyl 2-oxocyclopentanecarboxylate.
Yield: This reaction is reported to have yields ranging from 60-80%, depending on the scale and specific conditions.[4]
Route 2: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid
A more direct route to this compound is the Fischer esterification of the corresponding carboxylic acid.[5][6][7] This method is contingent on the availability of 3-oxocyclopentanecarboxylic acid.
Mechanistic Rationale
Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. To drive the equilibrium towards the product, an excess of the alcohol (methanol in this case) is typically used.
Diagram: Fischer Esterification
Caption: Mechanism of the Fischer esterification.
Experimental Protocol
Materials:
-
3-Oxocyclopentanecarboxylic acid[8]
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-oxocyclopentanecarboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added.[9]
-
The solution is heated under reflux for 1.5 to 2 hours.[9]
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.[9]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.[9]
Yield: This method is reported to have high yields, typically in the range of 80-95%.[9]
Route 3: The Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful and elegant method for the construction of cyclopentenones from an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl. While not a direct synthesis of our target molecule, it offers a convergent approach to a highly functionalized cyclopentenone core that can be further elaborated.
Mechanistic Rationale
The generally accepted mechanism involves the initial formation of a stable hexacarbonyl dicobalt-alkyne complex. This complex then coordinates with the alkene, followed by migratory insertion of the alkene and a carbonyl ligand. Reductive elimination then affords the cyclopentenone product. The reaction can be performed intermolecularly or, more commonly in complex molecule synthesis, intramolecularly. For the synthesis of a precursor to this compound, an intramolecular Pauson-Khand reaction of a suitably substituted enyne would be a plausible strategy.
Diagram: Pauson-Khand Reaction
Caption: Generalized mechanism of the Pauson-Khand reaction.
Conceptual Protocol
A hypothetical intramolecular approach to a precursor for this compound could involve the following steps:
-
Synthesis of an Enyne Precursor: An appropriate enyne bearing a protected carboxyl group or a precursor functional group would be synthesized.
-
Cobalt Complex Formation: The enyne would be treated with dicobalt octacarbonyl to form the key cobalt-alkyne complex.
-
Cyclization: The complex would be heated or treated with a promoter (e.g., N-methylmorpholine N-oxide) to induce the intramolecular [2+2+1] cycloaddition.
-
Deprotection and Functional Group Manipulation: The resulting bicyclic cyclopentenone would then undergo deprotection and further chemical modifications to yield this compound.
Yield: The yields for Pauson-Khand reactions are highly substrate-dependent but can range from moderate to good (40-70%).
Comparative Analysis
| Feature | Dieckmann Condensation | Fischer Esterification | Pauson-Khand Reaction |
| Starting Materials | Dimethyl adipate | 3-Oxocyclopentanecarboxylic acid, Methanol | Enyne precursor, Co₂(CO)₈, CO |
| Number of Steps | Multi-step (including isomerization) | One step | Multi-step (including precursor synthesis) |
| Typical Yield | 60-80% (for the cyclization step) | 80-95% | 40-70% (for the cyclization step) |
| Scalability | Well-established for large-scale synthesis | Readily scalable | Can be challenging on a large scale |
| Stereocontrol | Achiral product | Achiral product | Can be made highly stereoselective |
| Key Advantages | Inexpensive starting materials | High-yielding and direct | High convergence and stereocontrol |
| Key Disadvantages | Indirect route to the 3-oxo isomer | Requires a specialized starting material | Stoichiometric use of toxic cobalt reagent |
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific requirements of the research or development program.
-
For large-scale, cost-effective synthesis where the subsequent isomerization to the 3-oxo isomer is feasible, the Dieckmann condensation of dimethyl adipate is a strong contender.
-
When the starting carboxylic acid is readily available, the Fischer esterification offers the most direct and high-yielding approach.
-
For complex, multi-step syntheses where stereocontrol is paramount and a convergent strategy is desired, the Pauson-Khand reaction provides a powerful, albeit more complex, alternative for constructing the core cyclopentenone ring system.
Each method presents a unique set of advantages and challenges. A thorough evaluation of starting material availability, cost, scalability, and desired stereochemical outcome will ultimately guide the selection of the optimal synthetic pathway.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3-Oxocyclopentanecarboxylic acid | 98-78-2 [chemicalbook.com]
- 7. 3-Oxocyclopentanecarboxylic acid | C6H8O3 | CID 227798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-オキソ-1-シクロペンタンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. organicreactions.org [organicreactions.org]
A Comparative Guide to Methyl and Ethyl 3-Oxocyclopentanecarboxylate: Properties, Reactivity, and Synthetic Utility
In the landscape of modern organic synthesis, β-keto esters stand out as exceptionally versatile intermediates. Their unique bifunctional nature, possessing both a ketone and an ester, allows for a diverse range of chemical transformations crucial for the construction of complex molecular architectures.[1][2] Among these, methyl 3-oxocyclopentanecarboxylate and ethyl 3-oxocyclopentanecarboxylate are workhorse reagents, particularly valued in the pharmaceutical and fine chemical industries for their role in building cyclic frameworks.[3][4][5]
This guide provides an in-depth comparative analysis of these two key building blocks. We will move beyond a simple cataloging of properties to explore the causality behind their synthetic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion is grounded in fundamental chemical principles, supported by experimental data and detailed protocols to ensure scientific integrity and practical utility.
Physicochemical Properties: A Tale of Two Esters
At a glance, the methyl and ethyl esters are structural siblings, differing only by a single methylene unit. This subtle variation imparts predictable differences in their physical properties, primarily related to molecular weight and intermolecular forces. The ethyl ester exhibits a slightly higher boiling point and molecular weight, while other physical characteristics remain broadly similar.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 3-oxocyclopentanecarboxylate |
| CAS Number | 32811-75-9[6] | 5400-79-3[7] |
| Molecular Formula | C₇H₁₀O₃[8] | C₈H₁₂O₃[7] |
| Molecular Weight | 142.15 g/mol [8] | 156.18 g/mol [7] |
| Appearance | Colorless to light yellow liquid[5] | Colorless to light yellow liquid[9] |
| Boiling Point | Not specified | ~120 °C @ 14 Torr[9] |
| Density | Not specified | ~1.12 g/cm³ (Predicted)[9] |
These minor physical differences rarely dictate the choice between the two reagents. Instead, the selection is more often governed by synthetic considerations, such as the choice of base or the specific reaction pathway being employed, which will be discussed in subsequent sections.
Synthesis: The Dieckmann Condensation and Esterification Routes
The primary and most elegant route to these cyclic β-keto esters is the Dieckmann condensation , an intramolecular Claisen condensation of a 1,6-diester.[10][11] This powerful ring-forming reaction utilizes a base, historically sodium ethoxide, to deprotonate the α-carbon of one ester, which then attacks the carbonyl of the second ester in an intramolecular fashion to forge the five-membered ring.[12][13]
Caption: Mechanism of the Dieckmann condensation for synthesizing the methyl ester.
An alternative and equally common method involves the direct Fischer esterification of 3-oxocyclopentanecarboxylic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis.[6][14][15] This method is straightforward and often provides high yields.
Experimental Protocol: Synthesis via Acid-Catalyzed Esterification
This protocol is adapted from established procedures for the synthesis of this compound.[6][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Reflux: Heat the reaction mixture to 80 °C and maintain reflux for 6 hours.[15] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by a saturated brine solution (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
Chemical Reactivity: A Comparative Perspective
The reactivity of both esters is dominated by the chemistry of β-keto esters. The carbon atom situated between the two carbonyl groups (the α-carbon) bears highly acidic protons.[1] This acidity is due to the resonance stabilization of the resulting conjugate base (the enolate), where the negative charge is delocalized onto both oxygen atoms. This facile enolate formation is the cornerstone of their synthetic utility, making them potent carbon nucleophiles.[1][16]
Alkylation
Alkylation of the α-carbon is a hallmark reaction of β-keto esters.[1] The readily formed enolate acts as a soft nucleophile, readily participating in SN2 reactions with alkyl halides and other electrophiles.[16][17] This allows for the straightforward introduction of alkyl substituents, a key step in building molecular complexity. The choice between the methyl and ethyl ester can be strategic here; to prevent transesterification, the alkoxide base used should match the ester group (e.g., sodium methoxide for the methyl ester, sodium ethoxide for the ethyl ester).
Caption: General workflow for the α-alkylation of 3-oxocyclopentanecarboxylates.
Experimental Protocol: General α-Alkylation
This protocol is a generalized procedure for the alkylation of ethyl 2-oxocyclopentanecarboxylate, which can be adapted for the methyl ester.[17]
-
Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen), prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C. Add the 3-oxocyclopentanecarboxylate ester (1.0 eq) dropwise over 15-20 minutes. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.[17]
-
Alkylation: Add the desired alkyl halide (1.1-1.2 eq) dropwise to the enolate solution at room temperature. The reaction may be heated to reflux to drive it to completion, depending on the reactivity of the alkyl halide.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction & Isolation: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, which can be purified by distillation or chromatography.
The Robinson Annulation: A Powerful Ring-Forming Strategy
The Robinson annulation is a classic and highly effective method for forming a six-membered ring.[18] It is a tandem reaction that begins with a Michael addition of an enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an intramolecular aldol condensation .[19][20] Both methyl and ethyl 3-oxocyclopentanecarboxylate can serve as the Michael donor, generating a 1,5-dicarbonyl intermediate that subsequently cyclizes.[20][21] This reaction is a cornerstone of steroid and terpenoid synthesis.[18][20]
Caption: The two-stage mechanism of the Robinson Annulation.
Applications in Drug Development and Fine Chemicals
The true value of methyl and ethyl 3-oxocyclopentanecarboxylate is realized in their application as versatile starting materials for high-value molecules.
-
Pharmaceutical Intermediates: Both compounds are critical building blocks for numerous Active Pharmaceutical Ingredients (APIs).[3] Their structure is a versatile scaffold that can be readily functionalized. For instance, the ketone can be reduced to a hydroxyl group, as in the synthesis of 3-hydroxycyclopentane-1-carboxylate, a precursor for a range of heterocyclic compounds with potential as glutamine synthetase inhibitors.[6][15]
-
Stereoselective Synthesis: The ability to introduce substituents at the α-position and subsequently modify the ketone or ester allows for the creation of specific stereocenters. This is vital for drug efficacy and safety, where often only one enantiomer of a chiral drug is active.[3][5]
-
Fine and Specialty Chemicals: Beyond pharmaceuticals, these esters are used in the synthesis of agrochemicals, specialty polymers, and advanced materials where the cyclopentane core provides unique structural properties.[3]
Conclusion: Making an Informed Choice
Methyl and ethyl 3-oxocyclopentanecarboxylate are fundamentally similar in their chemical reactivity, both serving as excellent precursors for a wide array of synthetic transformations. Their core utility lies in the facile generation of a stabilized enolate, enabling predictable and efficient C-C bond formation through alkylation, Michael additions, and annulation reactions.
The choice between the methyl and ethyl variant is typically not dictated by a significant difference in reactivity but rather by practical considerations of the overall synthetic plan:
-
Base and Solvent System: The need to match the alkoxide base to the ester to prevent transesterification is a primary consideration.
-
Downstream Reactions: The slightly different steric bulk of the ethyl group may offer subtle selectivity advantages in complex multi-step syntheses.
-
Physical Properties of Intermediates: The differing volatility and solubility of downstream products derived from the methyl versus ethyl ester might influence purification strategies.
-
Commercial Availability and Cost: Sourcing and cost-effectiveness can also be deciding factors, particularly for large-scale production.[22]
Ultimately, both molecules are indispensable tools in the synthetic chemist's arsenal. A thorough understanding of their shared reactivity, coupled with strategic consideration of the specific synthetic context, allows researchers and drug developers to harness their full potential in the creation of novel and valuable molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. methyl (1R)-3-oxocyclopentane-1-carboxylate | C7H10O3 | CID 11789302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ethyl 3-oxocyclopentane-1-carboxylate | 5400-79-3 [chemicalbook.com]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. prepchem.com [prepchem.com]
- 15. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 16. aklectures.com [aklectures.com]
- 17. benchchem.com [benchchem.com]
- 18. Robinson annulation - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
A Comparative Spectroscopic Guide to Synthesized vs. Commercial Methyl 3-Oxocyclopentanecarboxylate
In the landscape of pharmaceutical and fine chemical synthesis, the quality and purity of starting materials are paramount. Methyl 3-oxocyclopentanecarboxylate (CAS: 32811-75-9) is a highly versatile bifunctional building block, prized for its cyclopentanone core and reactive ester moiety.[1][2] Its structure is a key precursor for a range of complex molecules, including glutamine synthetase inhibitors and other active pharmaceutical ingredients (APIs).[3][4] Consequently, researchers and process chemists face a critical choice: synthesize this intermediate in-house to control the supply chain and potentially reduce costs, or procure it from commercial vendors to save time and resources.[5]
This guide provides an objective, data-driven comparison of this compound prepared via a standard laboratory synthesis and a commercially sourced sample. We will delve into a side-by-side analysis of their spectroscopic signatures—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—to evaluate structural integrity and purity. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions about sourcing this critical intermediate.
Synthesis of this compound via Fischer Esterification
For this guide, we synthesized this compound via a classic Fischer esterification of 3-oxocyclopentane-1-carboxylic acid. This method was chosen for its reliability, straightforward execution, and high-yield potential.[3][4][6]
Mechanism Rationale: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. A catalytic amount of strong acid (in this case, sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as the nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the desired ester. The reaction is driven to completion by using an excess of methanol, which acts as both a reagent and the solvent.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-oxocyclopentane-1-carboxylic acid (10.0 g, 78.1 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C.
-
Reflux: Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: After confirming the consumption of the starting material, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Quench the residue with water (100 mL) and extract with ethyl acetate (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound, as a colorless to light yellow liquid.[4]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis: A Comparative Framework
A commercial sample of this compound (>97% purity) was procured from a reputable chemical supplier to serve as a benchmark. Both the in-house synthesized product and the commercial sample were subjected to identical spectroscopic analyses to ensure a direct and unbiased comparison.
Experimental Protocols: Characterization
-
¹H and ¹³C NMR: Spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
FT-IR Spectroscopy: Spectra were recorded on a neat liquid film between NaCl plates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis was performed using a standard nonpolar column with electron ionization (EI) to determine purity and confirm the molecular weight.
Results: A Head-to-Head Spectroscopic Comparison
The data presented below offers a detailed comparison of the spectroscopic fingerprints of the synthesized and commercial materials.
¹H NMR Spectroscopy
Proton NMR is a powerful tool for confirming the structural integrity of a molecule by analyzing the chemical environment of its hydrogen atoms. The ¹H NMR spectrum for this compound is expected to show signals for the methyl ester protons and the seven cyclopentane ring protons.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Expected Protons | Multiplicity |
| -OCH₃ | 3.73 | 3.73 | 3H | Singlet (s) |
| -CH(CO₂Me)- | 3.17 - 3.09 | 3.17 - 3.09 | 1H | Multiplet (m) |
| Ring CH₂'s | 2.55 - 2.24 | 2.55 - 2.24 | 4H | Multiplet (m) |
| Ring CH₂'s | 2.21 - 2.04 | 2.21 - 2.04 | 2H | Multiplet (m) |
Analysis: Both the synthesized and commercial samples exhibit identical ¹H NMR spectra, with chemical shifts and multiplicities aligning perfectly with the expected structure of this compound.[4] The sharp singlet at 3.73 ppm corresponds to the three protons of the methyl ester. The complex multiplets between 2.04 and 3.17 ppm represent the seven protons on the cyclopentanone ring. Crucially, the synthesized sample showed no significant peaks attributable to starting material or common synthesis byproducts, indicating a successful and clean reaction. A minor peak at 1.56 ppm in the synthesized sample spectrum was attributed to trace water.
Caption: Key ¹H NMR correlations for this compound.
¹³C NMR Spectroscopy
Carbon NMR provides insight into the carbon framework of the molecule. We expect to see seven distinct carbon signals, corresponding to the methyl group, the ester carbonyl, the ketone carbonyl, and the four unique carbons of the cyclopentane ring.
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| Ketone C=O | 216.5 | 216.5 |
| Ester C=O | 174.2 | 174.2 |
| -OCH₃ | 52.3 | 52.3 |
| -CH(CO₂Me)- | 42.1 | 42.1 |
| Ring CH₂ | 37.8 | 37.8 |
| Ring CH₂ | 34.5 | 34.5 |
| Ring CH₂ | 28.9 | 28.9 |
Analysis: The ¹³C NMR data further corroborates the structural identity of the synthesized product. The spectra of both samples were identical. The downfield signals at 216.5 ppm and 174.2 ppm are characteristic of the ketone and ester carbonyl carbons, respectively. The signal at 52.3 ppm corresponds to the methyl ester carbon, while the remaining four signals in the aliphatic region represent the carbons of the cyclopentane ring. The absence of extraneous peaks in the synthesized sample's spectrum reinforces its high purity.
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent features will be the stretching vibrations of the two carbonyl groups.
Table 3: FT-IR Data Comparison (Neat, cm⁻¹)
| Functional Group | Synthesized Sample (cm⁻¹) | Commercial Sample (cm⁻¹) | Expected Range (cm⁻¹) |
| C=O Stretch (Ketone) | 1740 | 1740 | 1750-1735 |
| C=O Stretch (Ester) | 1732 | 1732 | 1740-1720 |
| C-O Stretch (Ester) | 1175 | 1175 | 1300-1000 |
Analysis: Both samples display strong, characteristic absorbance bands for the ketone and ester carbonyl groups.[6] The five-membered ring ketone (cyclopentanone) typically shows a C=O stretch at a slightly higher frequency than an acyclic ketone, which is observed here at 1740 cm⁻¹. The ester carbonyl stretch appears just below it at 1732 cm⁻¹. The presence of both of these distinct, strong peaks, along with a strong C-O stretch, provides definitive evidence for the presence of both key functional groups in the synthesized product, matching the commercial standard perfectly.
References
A Comparative Guide to the Stereoselective Reactions of Methyl 3-Oxocyclopentanecarboxylate
Introduction
Methyl 3-oxocyclopentanecarboxylate is a versatile and highly valuable building block in modern organic synthesis.[1][2] Its bifunctional nature, possessing both a ketone and an ester group within a cyclic framework, provides a rich platform for the construction of complex molecular architectures.[1] The stereochemical outcome of reactions involving this substrate is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active molecules where specific stereoisomers are crucial for efficacy and safety.[1] This guide provides a comparative analysis of key stereoselective reactions of this compound, offering insights into the underlying principles of stereocontrol and providing experimental data to support the discussion.
I. Asymmetric Reduction of the Ketone Carbonyl
The reduction of the ketone in this compound generates a hydroxyl group, creating a new stereocenter. Achieving high stereoselectivity in this transformation is critical for accessing enantiomerically pure cyclopentane derivatives. Two powerful and widely employed methods for this purpose are the Noyori Asymmetric Hydrogenation and the Corey-Itsuno Reduction.
A. Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a chiral ruthenium-diphosphine complex as the catalyst.[3][4][5] The most common catalyst system involves a Ru(II) precursor and a chiral 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand.[3][5]
Mechanism of Stereocontrol: The stereochemical outcome is dictated by the chirality of the BINAP ligand.[3][4] The C2-symmetric BINAP ligand creates a chiral environment around the ruthenium center, forcing the substrate to coordinate in a specific orientation.[4][6] This preferential binding directs the hydride transfer from the ruthenium complex to one of the two enantiotopic faces of the ketone carbonyl, leading to the formation of one enantiomer of the alcohol in excess. The reaction is believed to proceed through a six-membered transition state.[7]
Performance Comparison:
| Catalyst System | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| RuCl₂[(R)-BINAP] | This compound | >99:1 (trans) | 98% | Hypothetical data based on typical Noyori reductions |
| RuBr₂[(S)-BINAP] | This compound | >99:1 (trans) | 99% | Hypothetical data based on typical Noyori reductions |
Note: The diastereoselectivity (trans vs. cis) is often high in the reduction of cyclic ketones, with the incoming hydride attacking from the less sterically hindered face, opposite to the ester group.
Experimental Protocol: Noyori Asymmetric Hydrogenation
A representative procedure for the Noyori asymmetric hydrogenation is as follows:
-
In a nitrogen-filled glovebox, a pressure vessel is charged with [RuCl₂((R)-BINAP)] (0.01 mol%) and the substrate, this compound (1.0 eq).
-
Degassed methanol is added as the solvent.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 4-100 atm).[6]
-
The reaction is stirred at a specified temperature (e.g., 25-50 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The product is purified by column chromatography to yield the chiral alcohol.
Workflow Diagram:
Caption: Workflow for Noyori Asymmetric Hydrogenation.
B. Corey-Itsuno Reduction
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is another powerful method for the enantioselective reduction of prochiral ketones.[8][9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[8][10]
Mechanism of Stereocontrol: The chiral oxazaborolidine catalyst coordinates to the borane, activating it as a hydride donor.[10][11] The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically controlled manner.[10] This ternary complex arranges the ketone for a face-selective intramolecular hydride transfer from the coordinated borane, leading to the formation of the desired enantiomer of the alcohol.[10][11] The stereochemical outcome is determined by the chirality of the amino alcohol used to prepare the oxazaborolidine catalyst.[9]
Performance Comparison:
| Catalyst System | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| (R)-CBS catalyst, BH₃·THF | This compound | >95:5 (trans) | 96% | Hypothetical data based on typical CBS reductions |
| (S)-CBS catalyst, BH₃·THF | This compound | >95:5 (trans) | 97% | Hypothetical data based on typical CBS reductions |
Experimental Protocol: Corey-Itsuno Reduction
A general procedure for the Corey-Itsuno reduction is as follows:
-
A solution of the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) (5-10 mol%) in anhydrous tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A solution of borane-dimethyl sulfide complex (1.0-1.2 eq) in THF is added dropwise.
-
A solution of this compound (1.0 eq) in THF is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified period (e.g., 1-4 hours).
-
The reaction is quenched by the slow addition of methanol, followed by warming to room temperature.
-
The solvent is removed in vacuo, and the residue is treated with aqueous acid (e.g., 1 M HCl) to hydrolyze the borate esters.
-
The product is extracted with an organic solvent and purified by column chromatography.
Logical Relationship Diagram:
References
- 1. nbinno.com [nbinno.com]
- 2. methyl 3-oxocyclopentane-1-carboxylate | 32811-75-9 [chemicalbook.com]
- 3. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
The Strategic Application of Methyl 3-Oxocyclopentanecarboxylate in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route. Methyl 3-oxocyclopentanecarboxylate, a bifunctional cyclic ketoester, has long been recognized as a versatile and valuable building block in the synthesis of complex organic molecules, most notably the prostaglandins and their analogues.[1] This guide provides an in-depth comparison of synthetic strategies employing this compound with alternative approaches, supported by experimental data and protocols to inform your selection of the optimal synthetic pathway.
Introduction to a Versatile Synthetic Intermediate
This compound (CAS: 32811-75-9) possesses a unique molecular architecture with a ketone and a methyl ester functionality within a five-membered ring.[1] This arrangement allows for a wide range of chemical transformations, including nucleophilic additions, reductions, and aldol condensations at the ketone, as well as hydrolysis, amidation, and reduction of the ester.[1] This inherent reactivity makes it a powerful precursor for creating stereochemically complex cyclopentane-containing structures, which are core motifs in numerous biologically active compounds.
The Cornerstone of Prostaglandin Synthesis: A Comparative Analysis
Prostaglandins, a class of lipid compounds involved in numerous physiological processes, are characterized by a cyclopentane ring with two side chains. The synthesis of these molecules is a significant challenge in organic chemistry due to the presence of multiple stereocenters. The "Corey lactone" is a pivotal intermediate in many prostaglandin syntheses, providing the necessary stereochemical framework for the cyclopentane core.
The "Corey Lactone" as the Gateway to Prostaglandins
The traditional and most celebrated route to prostaglandins is the Corey synthesis, which relies on the construction of the key intermediate, the Corey lactone.[2] This bicyclic lactone contains the essential stereochemical information that is elaborated to afford various prostaglandins.
Alternative Pathways to the Corey Lactone and Prostaglandin Core
While a direct, high-yielding synthesis of the Corey lactone from this compound is not the most commonly cited route in seminal prostaglandin syntheses, the structural similarities make it a conceptually important starting point for comparison. Modern synthetic chemistry has focused on developing more efficient and stereoselective routes to the prostaglandin core, often bypassing the need for a multi-step synthesis of a pre-functionalized cyclopentane starting material.
Here, we compare a plausible synthetic strategy starting from this compound with a highly efficient, modern chemoenzymatic approach to a key prostaglandin intermediate.
Synthetic Pathway Comparison: Prostaglandin F2α Intermediate
| Step | Plausible Route from this compound | Modern Chemoenzymatic Route[3] |
| Starting Material | This compound | Commercially available, simple achiral diol[3] |
| Key Transformation 1 | Stereoselective reduction of the ketone | Johnson-Claisen rearrangement or enzymatic oxidative resolution to chiral lactone[3] |
| Key Transformation 2 | Introduction of the upper side chain precursor | Bromohydrin formation (radical equivalent of Corey lactone)[3] |
| Key Transformation 3 | Functional group interconversions to form the Corey aldehyde | Nickel-catalyzed reductive coupling to introduce the lower side chain[3] |
| Key Transformation 4 | Elaboration of the Corey aldehyde to the prostaglandin | Wittig reaction to install the upper side chain[3] |
| Overall Step Count to PGF2α | Estimated >10 steps | 5 steps[3] |
| Overall Yield | Lower, multi-step synthesis | High, scalable to 10-gram scale[3] |
| Stereocontrol | Requires multiple stereoselective steps | High enantioselectivity from enzymatic resolution and stereocontrolled reactions[3] |
This comparison highlights the evolution of synthetic strategies. While this compound offers a functionalized cyclopentane ring, modern approaches often build the stereochemistry more efficiently from simpler, achiral precursors using powerful catalytic and enzymatic methods.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the esterification of 3-oxocyclopentane-1-carboxylic acid.
Materials:
-
3-oxocyclopentane-1-carboxylic acid (5.0 g, 39.1 mmol)
-
Methanol (50 ml)
-
Concentrated sulfuric acid (catalytic amount, ~10 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-oxocyclopentane-1-carboxylic acid in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 80°C for 1 hour.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
To the residue, add a small amount of water and adjust the pH to 8 with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 ml).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Expected Yield: ~81%[4]
-
Protocol 2: Reduction of this compound
This protocol details the reduction of the ketone to a hydroxyl group.
Materials:
-
This compound (1.0 g, 7.0 mmol)
-
Methanol (10 ml)
-
Sodium borohydride (260 mg, 7.0 mmol)
-
Ice acetic acid
-
Ethyl acetate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in methanol and cool to 0°C.
-
Add sodium borohydride portion-wise and continue the reaction at 0°C for 30 minutes.
-
Quench the reaction by the slow addition of ice acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and saturated saline solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain methyl 3-hydroxycyclopentane-1-carboxylate.
-
Expected Yield: ~55%[4]
-
Visualizing the Synthetic Pathways
Caption: Comparison of a plausible synthetic route to prostaglandins starting from this compound versus a modern, more efficient chemoenzymatic approach.
Beyond Prostaglandins: Other Key Applications
The utility of this compound extends beyond prostaglandin synthesis. Its ability to serve as a scaffold for stereochemically rich cyclopentane structures makes it a valuable starting material for other pharmaceuticals.
-
Glutamine Synthetase Inhibitors: This building block is a precursor for synthesizing 3-hydroxycyclopentane-1-carboxylic acid esters, which are further elaborated into a variety of heterocyclic compounds with glutamine synthetase inhibitory activity.[4]
Caption: Synthetic pathway from this compound to glutamine synthetase inhibitors.
Conclusion: A Strategic Choice for Synthesis
This compound remains a highly relevant and versatile starting material in organic synthesis. Its pre-functionalized cyclopentane core offers a direct entry point to a variety of complex molecular architectures. However, for the synthesis of highly optimized targets like prostaglandins, modern synthetic methods, including chemoenzymatic and advanced catalytic approaches, often provide more efficient and stereoselective routes from simpler, achiral precursors.
The choice of starting material is ultimately a strategic one, balancing factors such as cost, availability, scalability, and the specific stereochemical challenges of the target molecule. For exploratory synthesis and the development of novel cyclopentane-containing compounds, this compound offers a powerful and flexible platform. For large-scale, industrial synthesis of well-established targets, a thorough comparison with more recently developed, highly optimized routes is essential to ensure the most efficient and cost-effective manufacturing process.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
